Nemonoxacin
Description
Properties
IUPAC Name |
7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPQPGFLVZTJOR-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10958907 | |
| Record name | Nemonoxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
378746-64-6 | |
| Record name | Nemonoxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=378746-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nemonoxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0378746646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nemonoxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06600 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nemonoxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEMONOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P94L0PVO94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nemonoxacin's Mechanism of Action Against DNA Gyrase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemonoxacin is a novel, non-fluorinated quinolone antibacterial agent that exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative pathogens. Its mechanism of action, like other quinolones, involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination, making them validated targets for antimicrobial therapy. This guide provides a detailed technical overview of the core mechanism by which this compound targets and inhibits DNA gyrase, incorporating available data, experimental methodologies, and visual representations of the key processes.
Core Mechanism of Action: Targeting the DNA Gyrase-DNA Complex
This compound exerts its bactericidal effects by targeting and stabilizing a transient intermediate in the DNA gyrase catalytic cycle known as the cleavage complex. This ternary complex consists of DNA gyrase, the DNA substrate, and the bound this compound molecule.
DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits (GyrA₂GyrB₂), introduces negative supercoils into DNA. This process is crucial for relieving the topological stress that arises during DNA replication and transcription. The enzyme achieves this by creating a transient double-strand break in one segment of DNA (the G-segment), passing another segment (the T-segment) through the break, and then resealing the break.
This compound intervenes in this process by binding to the DNA-gyrase complex, effectively trapping it in the cleaved state.[1] This stabilization of the cleavage complex prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks within the bacterial chromosome.[1] These breaks are potent triggers of the bacterial SOS response and, if left unrepaired, ultimately lead to cell death.[1]
A key structural feature of this compound is the C-8 methoxy group, which is reported to enhance its dual-inhibitory activity against both DNA gyrase and topoisomerase IV.[2][3] This dual-targeting mechanism is significant as it can reduce the likelihood of the development of resistance arising from a single-point mutation in either target enzyme.[2][3]
Quantitative Data on this compound Activity
The following tables summarize the in vitro activity of this compound against a range of bacterial pathogens, presented as Minimum Inhibitory Concentrations (MICs). It is important to note that while extensive MIC data is available, specific IC₅₀ or Kᵢ values for this compound against purified DNA gyrase and topoisomerase IV are not widely reported in publicly available literature. The provided MIC values reflect the whole-cell activity of the drug.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain Type | This compound MIC (μg/mL) | Comparator MICs (μg/mL) |
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.015 (MIC₉₀) | Levofloxacin: 2 (MIC₉₀), Moxifloxacin: 0.25 (MIC₉₀) |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.03 (MIC₉₀) | - |
| Streptococcus pneumoniae | Levofloxacin-Non-susceptible | 0.06 (MIC₉₀) | Levofloxacin: ≥ 4, Moxifloxacin: 0.25 (MIC₉₀) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤0.03 (MIC₉₀) | - |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 (MIC₉₀) | - |
| Staphylococcus aureus | Community-Acquired MRSA (CA-MRSA) | 0.06 (MIC₉₀) | - |
| Enterococcus faecalis | Vancomycin-Susceptible | 2 (MIC₉₀) | - |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 16 (MIC₉₀) | - |
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | This compound MIC (μg/mL) | Comparator MICs (μg/mL) |
| Escherichia coli | 32 (MIC₉₀) | - |
| Proteus mirabilis | 16 (MIC₉₀) | - |
| Pseudomonas aeruginosa | 32 (MIC₉₀) | - |
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the activity of quinolone antibiotics like this compound against DNA gyrase.
DNA Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified DNA gyrase (E. coli or other bacterial source)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)
-
This compound stock solution (in DMSO or water)
-
Stop Solution/Loading Dye (e.g., 50% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Protocol:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL 5X Assay Buffer
-
1 µL relaxed pBR322 DNA (e.g., 0.5 µg)
-
1 µL this compound dilution (or vehicle control)
-
x µL sterile distilled water to a final volume of 19 µL
-
-
Initiate the reaction by adding 1 µL of DNA gyrase.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in TAE or TBE buffer.
-
Perform electrophoresis at a constant voltage until the dye fronts have migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control. The IC₅₀ value is the concentration of this compound that inhibits 50% of the supercoiling activity.
DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the covalent DNA-gyrase cleavage complex, leading to the formation of linear DNA from a supercoiled plasmid substrate.
Materials:
-
Purified DNA gyrase
-
Supercoiled circular plasmid DNA (e.g., pBR322)
-
5X Cleavage Buffer (similar to assay buffer but lacking ATP)
-
This compound stock solution
-
Proteinase K
-
Sodium Dodecyl Sulfate (SDS)
-
Stop Solution/Loading Dye
-
Agarose, electrophoresis buffers, and staining reagents as for the supercoiling assay
Protocol:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL 5X Cleavage Buffer
-
1 µL supercoiled pBR322 DNA (e.g., 0.5 µg)
-
1 µL this compound dilution (or vehicle control)
-
x µL sterile distilled water to a final volume of 19 µL
-
-
Initiate the reaction by adding 1 µL of DNA gyrase.
-
Incubate the reactions at 37°C for 30 minutes.
-
To trap the cleavage complex, add 2 µL of 10% SDS and 1 µL of Proteinase K (e.g., 20 mg/mL), and incubate for a further 30 minutes at 37°C.
-
Add 4 µL of Stop Solution/Loading Dye.
-
Analyze the samples by agarose gel electrophoresis as described for the supercoiling assay.
-
The stabilization of the cleavage complex is indicated by the appearance of a linear DNA band. The concentration of this compound that produces the maximum amount of linear DNA is determined.
Visualizing the Mechanism and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core mechanism of this compound's action and the workflows of the key experimental assays.
Conclusion
This compound's potent antibacterial activity stems from its effective inhibition of bacterial DNA gyrase and topoisomerase IV. By stabilizing the cleavage complex, it introduces lethal double-strand breaks into the bacterial chromosome. While detailed enzymatic and structural data for this compound are not as readily available as for some other quinolones, the existing in vitro activity data and the well-established mechanism of the quinolone class provide a strong foundation for understanding its mode of action. Further research into the specific molecular interactions of this compound with its target enzymes will undoubtedly provide valuable insights for the future development of this important class of antibiotics.
References
- 1. In Vitro Resistance Development to this compound in Streptococcus pneumoniae: A Unique Profile for a Novel Nonfluorinated Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Nemonoxacin: A Deep Dive into its Chemical Architecture and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Nemonoxacin, a novel non-fluorinated quinolone antibiotic, has emerged as a significant agent in the fight against a wide spectrum of bacterial pathogens, including resistant strains. This technical guide provides an in-depth exploration of its chemical structure and a detailed overview of its synthesis pathways, tailored for professionals in the field of drug discovery and development.
Chemical Structure of this compound
This compound is chemically known as 7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid.[1][2] Its molecular formula is C₂₀H₂₅N₃O₄, with a molecular weight of 371.44 g/mol for the free base.[1][2][3]
The structure of this compound is characterized by several key features that contribute to its potent antibacterial activity and favorable pharmacokinetic profile:
-
Quinolone Core: The fundamental scaffold is a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which is essential for its mechanism of action, involving the inhibition of bacterial DNA gyrase and topoisomerase IV.
-
Non-fluorinated at C-6: Unlike many other quinolones, this compound lacks a fluorine atom at the C-6 position. This modification is believed to contribute to its improved safety profile, particularly regarding phototoxicity.[4][5]
-
C-8 Methoxy Group: The presence of a methoxy group at the C-8 position enhances its activity against Gram-positive bacteria and is crucial for its dual-targeting mechanism.[5][6]
-
N-1 Cyclopropyl Group: A cyclopropyl substituent at the N-1 position is a common feature in potent quinolones, contributing to overall antibacterial efficacy.[4][5]
-
C-7 Substituted Piperidine Ring: A (3S,5S)-3-amino-5-methylpiperidine moiety at the C-7 position plays a significant role in its broad spectrum of activity and potency against resistant pathogens.[1][6]
| Property | Value |
| IUPAC Name | 7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid[1][2] |
| Molecular Formula | C₂₀H₂₅N₃O₄[1][2][4][5] |
| Molecular Weight | 371.44 g/mol (free base)[2][3] |
| CAS Number | 378746-64-6[1] |
Synthesis Pathways of this compound
The synthesis of this compound is a multi-step process that involves the construction of the quinolone core followed by the introduction of the chiral piperidine side chain. While specific proprietary details may vary, the general synthetic strategy can be outlined based on information from patents and chemical synthesis literature.
A plausible synthetic route involves the following key stages:
-
Synthesis of the Quinolone Core: This is often achieved through a variation of the Gould-Jacobs reaction, a classical method for quinoline synthesis.[1][2]
-
Synthesis of the Chiral Side Chain: The enantiomerically pure (3S,5S)-3-amino-5-methylpiperidine is a crucial intermediate.
-
Coupling of the Side Chain and Final Elaboration: The final step involves the nucleophilic substitution of a leaving group on the quinolone core by the chiral piperidine.
Below is a logical representation of a potential synthesis pathway:
Caption: A potential synthetic pathway for this compound.
Experimental Protocols
While detailed, step-by-step industrial synthesis protocols are proprietary, the following sections outline the general methodologies for the key transformations, based on established chemical principles and patent literature.
1. Synthesis of the Quinolone Core (e.g., 7-Fluoro-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid)
This synthesis typically starts from a suitably substituted aniline and proceeds via a Gould-Jacobs-type reaction.
-
Step 1: Condensation: A substituted aniline (e.g., 2-methoxy-3-fluoro-cyclopropylaniline) is reacted with diethyl ethoxymethylenemalonate in a suitable solvent. The reaction is typically heated to drive the condensation and elimination of ethanol.
-
Step 2: Cyclization: The resulting anilinomethylenemalonate intermediate is subjected to high-temperature thermal cyclization. This step is crucial for the formation of the quinolone ring system.
-
Step 3: Saponification: The ester group at the 3-position is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
-
Step 4: Halogenation (if necessary): If not already present, a halogen (e.g., fluorine or chlorine) is introduced at the 7-position to serve as a leaving group for the subsequent coupling reaction.
Quantitative Data (Illustrative):
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 | Substituted Aniline, Diethyl ethoxymethylenemalonate | Heat, Solvent (e.g., Dowtherm A) | Anilinomethylenemalonate | 85-95 |
| 2 | Anilinomethylenemalonate | High Temperature (e.g., 250 °C) | Quinolone Ester | 70-85 |
| 3 | Quinolone Ester | NaOH or KOH, H₂O/Ethanol, Reflux | Quinolone Carboxylic Acid | 90-98 |
2. Synthesis of (3S,5S)-3-Amino-5-methylpiperidine
This chiral intermediate is critical for the stereochemistry of the final drug. Its synthesis can be achieved through various enantioselective methods, or it can be obtained from commercial sources. A potential synthetic approach could involve:
-
Asymmetric synthesis: Utilizing chiral auxiliaries or catalysts to introduce the desired stereocenters.
-
Resolution: Separating a racemic mixture of 3-amino-5-methylpiperidine into its individual enantiomers.
3. Coupling Reaction and Final Deprotection
The final steps involve the coupling of the quinolone core with the chiral side chain.
-
Step 1: Coupling: The 7-halo-quinolone core is reacted with a protected form of (3S,5S)-3-amino-5-methylpiperidine in the presence of a base (e.g., potassium carbonate or a non-nucleophilic organic base) in a polar aprotic solvent such as DMF or DMSO. The reaction is a nucleophilic aromatic substitution.
-
Step 2: Deprotection: The protecting group on the amino function of the piperidine ring is removed under appropriate conditions (e.g., acidic hydrolysis for a Boc group) to yield the final this compound molecule.
-
Step 3: Salt Formation: For pharmaceutical use, the this compound free base is often converted to a salt, such as the malate salt, to improve its solubility and stability. This is typically achieved by reacting the free base with the corresponding acid in a suitable solvent system. Recent patents describe the preparation of this compound malate by dissolving the free base and D,L-malic acid in a C1-C3 alcohol/water mixed solvent, followed by cooling crystallization.[3][7]
Quantitative Data (Illustrative):
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 | 7-Halo-quinolone Core, Protected Piperidine | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | Protected this compound | 75-90 |
| 2 | Protected this compound | Acid (e.g., HCl or TFA) | This compound | 90-98 |
| 3 | This compound, D,L-Malic Acid | C1-C3 Alcohol/Water, Heat then Cool | This compound Malate | >95 |
Logical Workflow for this compound Synthesis
The overall process can be visualized as a logical workflow from starting materials to the final active pharmaceutical ingredient (API).
Caption: General workflow for the synthesis of this compound API.
This technical guide provides a foundational understanding of the chemical structure and synthesis of this compound. For detailed experimental procedures and safety information, it is essential to consult the primary patent literature and relevant scientific publications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Total Synthesis of (−)-Mucocin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The latest research progress on the clinical application of this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Bacterial Resistance to Nemonoxacin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Nemonoxacin, a novel non-fluorinated quinolone, has demonstrated potent in vitro activity against a broad spectrum of clinically significant pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP).[1][2] Its unique C-8-methoxy structure distinguishes it from traditional fluoroquinolones, contributing to a favorable profile in overcoming some existing resistance mechanisms.[3][4] However, as with any antimicrobial agent, the development of bacterial resistance is an inevitable concern. This technical guide provides an in-depth analysis of the mechanisms underlying the development of bacterial resistance to this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanisms of Resistance
The primary mechanisms by which bacteria develop resistance to quinolones, including this compound, involve modifications of the drug's primary targets and, to a lesser extent, alterations in drug accumulation via efflux pumps.[5][6]
Target Site Mutations
This compound, like other quinolones, exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[7][8] These enzymes are critical for DNA replication, repair, and recombination. Resistance predominantly arises from spontaneous point mutations within the Quinolone Resistance-Determining Regions (QRDRs) of these genes, which reduces the binding affinity of this compound to its targets.[9][10]
-
Streptococcus pneumoniae : In vitro stepwise resistance selection studies have shown that exposure of S. pneumoniae to this compound leads to a limited increase in Minimum Inhibitory Concentrations (MICs), typically an eightfold loss of potency after three steps.[9] Notably, mutations selected by this compound were primarily found in GyrA, GyrB, and ParE, while sparing ParC, a key driver of resistance to fluoroquinolones in clinical isolates of S. pneumoniae.[9] One study identified a Ser81-Tyr mutation in GyrA in a wild-type S. pneumoniae strain after the first step of exposure to this compound.[9]
-
Staphylococcus aureus : For S. aureus, resistance to this compound is also associated with mutations in the QRDRs of gyrA and parC.[10][11] Studies have identified that clinical isolates of MRSA resistant to this compound often harbor a mutation at the S84→L position in GyrA.[11][12] The combination of mutations in both gyrA (S84→L) and parC (E84→K) has been identified as a risk factor for reduced susceptibility.[11][12] Interestingly, in some in vitro studies, the MIC values for S. aureus did not increase during exposure to this compound over three cycles of stepwise resistance selection, suggesting a higher barrier to resistance development compared to other fluoroquinolones.[13][[“]]
Efflux Pumps
Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration.[15][16] While the role of efflux pumps in high-level quinolone resistance is often secondary to target site mutations, they can contribute to low-level resistance and facilitate the selection of more resistant mutants.[15] In the context of this compound, studies in S. pneumoniae have suggested that efflux pumps do not play a major role in the development of resistance. The inclusion of the efflux pump inhibitor reserpine did not significantly alter the MICs of this compound against resistant mutants.[9] However, the potential involvement of other classes of efflux pumps cannot be entirely ruled out.[9]
Quantitative Data on this compound Resistance
The following tables summarize the in vitro activity of this compound and the development of resistance in key Gram-positive pathogens.
Table 1: In Vitro Activity of this compound Against Gram-Positive Cocci
| Bacterial Species | Resistance Phenotype | This compound MIC Range (μg/mL) | This compound MIC₅₀ (μg/mL) | This compound MIC₉₀ (μg/mL) |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.015 - 0.25 | 0.06 | 0.12 |
| Streptococcus pneumoniae | Penicillin-Resistant | ≤0.015 - 0.5 | 0.06 | 0.25 |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤0.015 - 0.5 | 0.03 | 0.06 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤0.015 - 4 | 0.25 | 1 |
| Enterococcus faecalis | Vancomycin-Susceptible | 0.03 - 2 | 0.25 | 0.5 |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.12 - 2 | 0.5 | 1 |
Data compiled from multiple in vitro susceptibility studies.[2][8]
Table 2: Stepwise Resistance Selection in Streptococcus pneumoniae
| Step of Exposure | This compound MIC (μg/mL) | Ciprofloxacin MIC (μg/mL) | Garenoxacin MIC (μg/mL) |
| Parental Strain | 0.03 | 1 | 0.06 |
| Step 1 | 0.25 | 4 | 0.12 |
| Step 2 | 0.25 | 16 | 0.5 |
| Step 3 | 0.5 | 64 | 2 |
| Step 4 | Not Subculturable | 256 | 16 |
Adapted from an in vitro study on stepwise resistance selection.[9] The inability to subculture the fourth-step mutant selected with this compound suggests a high fitness cost associated with resistance.[9]
Experimental Protocols
Stepwise Resistance Selection
This method is used to induce resistance in vitro by exposing a bacterial strain to sub-inhibitory concentrations of an antibiotic over multiple passages.
Protocol:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared from an overnight culture.
-
MIC Determination: The initial MIC of the parental strain is determined using a standard method such as broth microdilution or agar dilution.
-
First Passage: The bacterial suspension is inoculated into a medium containing the antibiotic at a concentration of 0.5x the MIC.
-
Incubation: The culture is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Selection of Mutants: The culture from the highest concentration of antibiotic that shows growth is used for the next passage.
-
Subsequent Passages: The selected mutants are then subjected to a new round of MIC determination, and the process is repeated for a defined number of passages, each time using the progeny from the previous step as the inoculum.
-
Analysis: The MIC of the mutants at each step is recorded to determine the fold-increase in resistance.
QRDR Sequencing
This molecular technique is employed to identify specific mutations in the target genes (gyrA, gyrB, parC, parE) that confer resistance.
Protocol:
-
Genomic DNA Extraction: Genomic DNA is extracted from both the parental and the resistant mutant bacterial strains.
-
PCR Amplification: The QRDRs of the target genes are amplified using specific primers.
-
PCR Product Purification: The amplified DNA fragments are purified to remove primers and other contaminants.
-
DNA Sequencing: The purified PCR products are sequenced using an automated DNA sequencer.
-
Sequence Analysis: The obtained DNA sequences from the mutant strains are compared with the sequence of the parental strain to identify any nucleotide changes, which are then translated to determine the corresponding amino acid substitutions.
Visualizing Resistance Development
The following diagrams, created using the DOT language, illustrate key concepts in this compound resistance.
Caption: this compound's dual-targeting mechanism of action.
Caption: The central role of target site mutations in resistance.
Caption: Workflow for inducing and identifying resistance mutations.
Conclusion
This compound demonstrates a promising profile with a high barrier to resistance development against key Gram-positive pathogens compared to other quinolones.[3][13] The primary mechanism of resistance involves specific mutations in the QRDRs of DNA gyrase and topoisomerase IV, with a unique sparing of the ParC subunit in S. pneumoniae.[9] The limited increase in MICs observed during in vitro resistance induction studies, coupled with a potential fitness cost for highly resistant mutants, suggests that this compound may retain its efficacy for a longer period in the clinical setting.[9] Continuous surveillance and further research into the molecular mechanisms of resistance are crucial to preserving the utility of this important antimicrobial agent.
References
- 1. Review of this compound with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaterapeutica.it [clinicaterapeutica.it]
- 3. Frontiers | The latest research progress on the clinical application of this compound [frontiersin.org]
- 4. The latest research progress on the clinical application of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Malate? [synapse.patsnap.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. In Vitro Resistance Development to this compound in Streptococcus pneumoniae: A Unique Profile for a Novel Nonfluorinated Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound Enhances Antibacterial Activity and Anti-Resistance Mutation Ability of Vancomycin against Methicillin-Resistant Staphylococcus aureus in an In Vitro Dynamic Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Enhances Antibacterial Activity and Anti-Resistance Mutation Ability of Vancomycin against Methicillin-Resistant Staphylococcus aureus in an In Vitro Dynamic Pharmacokinetic/Pharmacodynamic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selected Mutations by this compound and Fluoroquinolone Exposure Among Relevant Gram-Positive Bacterial Strains in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Nemonoxacin for the treatment of community-acquired pneumonia (CAP)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nemonoxacin is a novel non-fluorinated quinolone antibiotic demonstrating potent broad-spectrum activity against common pathogens responsible for community-acquired pneumonia (CAP), including drug-resistant strains. Clinical evidence from Phase II and III trials indicates that this compound is a safe and effective treatment for CAP, exhibiting non-inferiority to levofloxacin, a current standard-of-care fluoroquinolone. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, clinical trial data, and detailed experimental protocols to inform ongoing research and drug development efforts in the field of infectious diseases.
Introduction
Community-acquired pneumonia (CAP) remains a significant cause of morbidity and mortality worldwide. The increasing prevalence of antibiotic resistance among key respiratory pathogens necessitates the development of new antimicrobial agents with improved efficacy and safety profiles. This compound, a C-8-methoxy non-fluorinated quinolone, has emerged as a promising candidate for the treatment of CAP. Its unique chemical structure confers potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens. This document serves as an in-depth technical resource on the core data supporting the use of this compound for CAP.
Mechanism of Action
This compound exerts its bactericidal effect through a dual-targeting mechanism, inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] This dual inhibition is crucial for preventing the replication and segregation of bacterial DNA, ultimately leading to cell death.
-
Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This compound binds to the enzyme-DNA complex, trapping the gyrase in a state where it has introduced a double-strand break in the DNA. This prevents the re-ligation of the DNA, leading to the accumulation of toxic DNA breaks.
-
Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the principal target. This enzyme is responsible for decatenating daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, this compound prevents the separation of newly replicated chromosomes, thereby blocking cell division.
This dual-targeting mechanism is believed to contribute to this compound's potent activity and a lower propensity for the development of resistance compared to some other quinolones.
Clinical Efficacy in Community-Acquired Pneumonia
Multiple Phase II and Phase III clinical trials have evaluated the efficacy of this compound for the treatment of CAP, primarily in comparison to levofloxacin. The collective data from these studies demonstrate the non-inferiority of this compound.
Data Presentation
The following tables summarize the key efficacy outcomes from pivotal clinical trials.
Table 1: Clinical Cure Rates in Intent-to-Treat (ITT) and Per-Protocol (PP) Populations
| Study / Population | This compound 500 mg | This compound 750 mg | Levofloxacin 500 mg |
| Phase III (Oral, NCT01529476) [3] | |||
| mITT | 94.3% (300/318) | - | 93.5% (143/153) |
| Phase III (IV, NCT02205112) [1] | |||
| mITT | 91.8% (279/304) | - | 85.7% (138/161) |
| Phase II (Oral) [4] | |||
| ITT | 75.3% | 82.6% | 80.0% |
| PPc | 78.0% | 83.5% | 82.3% |
| Evaluable-ITT | 87.0% | 89.9% | 91.1% |
| Evaluable-PPc | 87.7% | 91.7% | 90.3% |
mITT: modified Intent-to-Treat; PPc: Per-Protocol clinical; Evaluable-ITT: Evaluable Intent-to-Treat; Evaluable-PPc: Evaluable Per-Protocol clinical.
Table 2: Microbiological Success Rates in Bacteriological Evaluable Populations
| Study | This compound 500 mg | This compound 750 mg | Levofloxacin 500 mg |
| Phase III (Oral, NCT01529476) [3] | 92.1% (105/114) | - | 91.7% (55/60) |
| Phase III (IV, NCT02205112) [1] | 88.8% (95/107) | - | 87.8% (43/49) |
| Phase II (Oral) [4] | 84.8% | 90.2% | 92.0% |
Experimental Protocols of Key Clinical Trials
The design and methodologies of the pivotal Phase III trials provide the foundation for the efficacy and safety data of this compound.
A. Phase III, Multicenter, Randomized, Double-Blind, Double-Dummy, Active-Controlled, Non-Inferiority Trial (Oral this compound vs. Oral Levofloxacin - NCT01529476) [3]
-
Objective: To assess the efficacy and safety of oral this compound compared with oral levofloxacin in adult patients with CAP.
-
Study Design: A 2:1 randomized, double-blind, double-dummy, parallel-group study.
-
Patient Population: Adult patients diagnosed with CAP.
-
Inclusion Criteria (Abbreviated):
-
Age ≥ 18 years.
-
Clinical diagnosis of CAP with radiographic evidence of new or progressive infiltrate.
-
Signs and symptoms of lower respiratory tract infection.
-
-
Exclusion Criteria (Abbreviated):
-
Hospital-acquired pneumonia.
-
Known or suspected infection with a pathogen resistant to the study medications.
-
Severe underlying disease that could confound the assessment of efficacy.
-
-
Treatment Arms:
-
This compound 500 mg orally once daily for 7-10 days.
-
Levofloxacin 500 mg orally once daily for 7-10 days.
-
-
Primary Efficacy Endpoint: Clinical cure rate at the Test-of-Cure (TOC) visit in the modified intent-to-treat (mITT) population.
-
Microbiological Assessment: Sputum and blood cultures were obtained at baseline. Microbiological response was assessed at the TOC visit.
B. Phase III, Multicenter, Randomized, Double-Blind, Double-Dummy, Parallel-Controlled Clinical Trial (Intravenous this compound vs. Intravenous Levofloxacin - NCT02205112) [1]
-
Objective: To evaluate the efficacy and safety of intravenous (IV) this compound versus IV levofloxacin for the treatment of CAP in adult patients.
-
Study Design: A randomized, double-blind, double-dummy, parallel-controlled trial.
-
Patient Population: Adult patients with CAP requiring initial IV therapy.
-
Inclusion Criteria (Abbreviated):
-
Age between 18 and 80 years.
-
Clinical diagnosis of CAP with new or progressive infiltrates on chest X-ray or CT scan.
-
Pneumonia Severity Index (PSI) score of II, III, or IV.
-
-
Exclusion Criteria (Abbreviated):
-
PSI score of I or V.
-
Healthcare-associated pneumonia, hospital-acquired pneumonia, or ventilator-associated pneumonia.
-
Known or suspected viral pneumonia, aspiration pneumonia, or lung abscess.
-
-
Treatment Arms:
-
This compound 500 mg via IV infusion once daily for 7-14 days.
-
Levofloxacin 500 mg via IV infusion once daily for 7-14 days.
-
-
Primary Efficacy Endpoint: Clinical cure rate at the TOC visit in the mITT population.
-
Secondary Endpoints: Microbiological success rate at the TOC visit in the bacteriological mITT population.
Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated, with a safety profile comparable to that of levofloxacin.[5][6]
Table 3: Incidence of Adverse Events (AEs) and Drug-Related AEs
| Study / Event | This compound 500 mg | This compound 750 mg | Levofloxacin 500 mg |
| Phase III (Oral, NCT01529476) [3] | |||
| Any AE | 33.1% | - | 33.3% |
| Phase III (IV, NCT02205112) [1] | |||
| Drug-Related AEs | 37.1% | - | 22.2% |
| Integrated Safety Summary (Oral) [7] | |||
| Any AE | 36.9% | 54.8% | 39.7% |
| Drug-Related AEs | 22.9% | 31.0% | 22.5% |
The most frequently reported drug-related adverse events for this compound were generally mild to moderate in severity and included gastrointestinal disorders (such as nausea), and transient elevations in liver enzymes.[6][7] In the intravenous formulation study, local infusion site reactions were also noted.[1]
Conclusion
This compound represents a significant advancement in the treatment of community-acquired pneumonia. Its dual-target mechanism of action, potent in vitro activity against key respiratory pathogens, and demonstrated non-inferiority to levofloxacin in robust clinical trials underscore its potential as a valuable therapeutic option. The comprehensive data on its efficacy and safety profile, as detailed in this technical guide, provide a strong foundation for its integration into clinical practice and for guiding future research in the development of novel anti-infective agents. The favorable safety profile, particularly the lack of phototoxicity and a potentially lower risk for resistance development compared to some fluoroquinolones, further enhances its clinical utility. Continued post-marketing surveillance and further studies will continue to refine our understanding of the long-term benefits of this compound in the management of CAP.
References
- 1. A multicentre, randomised, double-blind, double-dummy, parallel-controlled, phase 3 clinical trial assessing the efficacy and safety of intravenous this compound malate vs. levofloxacin for community-acquired pneumonia in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and efficacy of oral this compound versus levofloxacin in treatment of community-acquired pneumonia: A phase 3, multicenter, randomized, double-blind, double-dummy, active-controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Safety and Efficacy of this compound vs Levofloxacin in Patients With Community-Acquired Pneumonia: A Systematic Review and Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Safety of oral this compound: A systematic review of clinical trials and postmarketing surveillance [frontiersin.org]
- 7. researchgate.net [researchgate.net]
The Crucial Role of the C-8-Methoxy Group in Nemonoxacin's Enhanced Antibacterial Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Nemonoxacin, a novel non-fluorinated quinolone, has demonstrated potent broad-spectrum antibacterial activity, particularly against challenging Gram-positive pathogens, including multidrug-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] A key structural feature contributing to its enhanced efficacy is the presence of a methoxy group at the C-8 position of the quinolone core. This technical guide delves into the critical role of the C-8-methoxy group in defining this compound's mechanism of action, expanding its antibacterial spectrum, and reducing the potential for resistance development.
The C-8-Methoxy Group: A Key to Dual-Target Inhibition
The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. The C-8-methoxy substituent of this compound plays a pivotal role in enhancing its inhibitory activity against both of these crucial enzymes.[2][3][4] This dual-targeting capability is a significant advantage over many other fluoroquinolones, which may preferentially inhibit one enzyme over the other.
The enhanced inhibition of both DNA gyrase and topoisomerase IV contributes to a broader spectrum of activity and a lower propensity for the selection of resistant mutants.[1][3][4] For bacteria to develop resistance to this compound, mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding both enzymes are often required, making the emergence of resistance a less frequent event.[1][2]
Signaling Pathway of this compound's Action
Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV.
Enhanced Activity Against a Broad Spectrum of Pathogens
The C-8-methoxy modification significantly boosts this compound's activity against Gram-positive bacteria, a class of pathogens where many older fluoroquinolones have limited efficacy.[1][2] This includes activity against clinically important resistant strains.
Quantitative Data on Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound compared to other fluoroquinolones against various bacterial isolates. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Species | This compound MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.015-0.06 | 0.5-1 | 0.125-0.25 |
| Streptococcus pneumoniae (penicillin-resistant) | 0.03 | 1-2 | 0.25-0.5 |
| Staphylococcus aureus (methicillin-susceptible) | 0.03-0.12 | 0.25-0.5 | 0.06-0.125 |
| Staphylococcus aureus (methicillin-resistant) | 0.5-4 | 8-32 | 2-8 |
| Enterococcus faecalis | 0.5-1 | 2-8 | 1-4 |
| Mycoplasma pneumoniae | 0.125-0.25 | 0.5 | 0.125 |
Note: MIC values are presented as ranges or MIC90 values (the concentration at which 90% of isolates are inhibited) and are compiled from multiple studies for comparative purposes.[4][5][6][7][8]
Experimental Protocols for Activity Assessment
To rigorously evaluate the activity of this compound and the role of its C-8-methoxy group, standardized experimental protocols are essential.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][8]
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Detailed Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Preparation of Inoculum: Bacterial colonies from a fresh agar plate are suspended in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.[9]
DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays are crucial for elucidating the specific inhibitory effects of this compound on its molecular targets.[10][11][12]
Experimental Workflow for DNA Gyrase Supercoiling Assay
Caption: Workflow for DNA gyrase supercoiling inhibition assay.
Detailed Methodology for DNA Gyrase Supercoiling Assay:
-
Reaction Mixture: The assay is typically performed in a reaction buffer containing relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase (subunits GyrA and GyrB), ATP, and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution, often containing a detergent like SDS and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: The reaction products are resolved on an agarose gel. Supercoiled and relaxed DNA topoisomers migrate at different rates, allowing for their separation.
-
Visualization and Analysis: The DNA bands are visualized by staining with ethidium bromide and viewing under UV light. The concentration of this compound that inhibits 50% of the supercoiling activity (IC50) is then determined.[13][14]
Detailed Methodology for Topoisomerase IV Decatenation Assay:
The protocol for the topoisomerase IV decatenation assay is similar to the gyrase assay, with the following key differences:
-
Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.
-
Enzyme: Purified topoisomerase IV (subunits ParC and ParE) is used.
-
Reaction: The assay measures the ability of topoisomerase IV to decatenate, or unlink, the kDNA network into individual minicircles.
-
Analysis: Inhibition is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA remaining at the origin of the gel.
Conclusion
The C-8-methoxy group is a cornerstone of this compound's potent antibacterial profile. Its role in enabling dual targeting of DNA gyrase and topoisomerase IV leads to enhanced activity, particularly against problematic Gram-positive pathogens, and a reduced likelihood of resistance development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel quinolone antibiotics, which are crucial in the ongoing battle against antimicrobial resistance. The structural and mechanistic insights gained from studying the C-8-methoxy modification can inform the rational design of future antibacterial agents with improved efficacy and safety profiles.
References
- 1. Review of this compound with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Safety of oral this compound: A systematic review of clinical trials and postmarketing surveillance [frontiersin.org]
- 4. Frontiers | The latest research progress on the clinical application of this compound [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Activity of this compound, a Novel Nonfluorinated Quinolone, against 2,440 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The latest research progress on the clinical application of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Activities of this compound and Other Antimicrobial Agents Against Human Mycoplasma and Ureaplasmas Isolates and Their Defined Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 10. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 11. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. topogen.com [topogen.com]
Methodological & Application
Application Notes and Protocols for Nemonoxacin Quantification using High-Performance Liquid Chromatography (HPLC)
These application notes provide detailed methodologies for the quantitative determination of Nemonoxacin in biological matrices using two distinct High-Performance Liquid Chromatography (HPLC) methods: HPLC with Fluorescence Detection (HPLC-FL) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are intended for researchers, scientists, and drug development professionals.
Application Note 1: Quantification of this compound in Rat Plasma and Bile by HPLC with Fluorescence Detection
This method provides a sensitive and specific approach for the quantification of this compound in small volumes of rat plasma and bile, making it suitable for pharmacokinetic studies in small animals.[1][2]
Quantitative Data Summary
| Parameter | Plasma | Bile |
| Linearity Range | 5 - 1000 ng/mL | 100 - 10,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1][2] | 100 ng/mL[1][2] |
| Intra-day Precision (%RSD) | ≤ 9.0%[2] | ≤ 9.0%[2] |
| Inter-day Precision (%RSD) | ≤ 9.0%[2] | ≤ 9.0%[2] |
| Accuracy (%Deviation) | ≤ 7.6%[2] | ≤ 7.6%[2] |
| Internal Standard (IS) | Gatifloxacin[1] | Gatifloxacin[1] |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Gatifloxacin (Internal Standard)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Triethylamine (TEA)
-
Ethyl acetate (HPLC grade)
-
Isopropanol (HPLC grade)
-
Water (deionized or Milli-Q)
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Mobile Phase:
-
Fluorescence Detection: Excitation at 285 nm and emission at 465 nm[2]
-
Injection Volume: 20 µL
3. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of this compound and Gatifloxacin in methanol.
-
Calibration Standards and Quality Controls (QCs): Prepare working solutions by serial dilution of the stock solution with the mobile phase buffer. Spike appropriate volumes into blank plasma or bile to obtain calibration standards and QC samples.
-
Plasma Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of plasma, add 20 µL of the internal standard working solution (Gatifloxacin).[1]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
-
-
Bile Sample Preparation (Direct Dilution):
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-FL.
Application Note 2: Quantification of this compound in Human Plasma and Urine by LC-MS/MS
This LC-MS/MS method offers high sensitivity and selectivity for the determination of this compound in human plasma and urine, making it well-suited for clinical pharmacokinetic studies.[3]
Quantitative Data Summary
| Parameter | Plasma & Urine |
| Linearity Range | 5 - 1000 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[3] |
| Accuracy, Precision, Selectivity, Recovery, Matrix Effect, Stability | Validated[3] |
| Internal Standard (IS) | Gatifloxacin[3] |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Gatifloxacin (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (deionized or Milli-Q)
-
Methanol (for stock solutions)
2. Chromatographic and Mass Spectrometric Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column[3]
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic)[3]
-
Flow Rate: (Not specified, typical for LC-MS/MS would be 0.2-0.6 mL/min)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode[3]
-
MS Detection: Selected Reaction Monitoring (SRM)[3] (Specific transitions for this compound and Gatifloxacin would need to be optimized on the specific instrument).
3. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of this compound and Gatifloxacin in methanol.
-
Calibration Standards and Quality Controls (QCs): Prepare working solutions by serial dilution of the stock solution. Spike appropriate volumes into blank plasma or urine to obtain calibration standards and QC samples.
-
Plasma Sample Preparation (Protein Precipitation):
-
To an aliquot of plasma, add the internal standard (Gatifloxacin).
-
Add a precipitating agent (e.g., acetonitrile, typically 3 volumes).
-
Vortex to mix thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
Inject an aliquot into the LC-MS/MS system.[3]
-
-
Urine Sample Preparation (Liquid-Liquid Extraction):
-
To an aliquot of urine, add the internal standard (Gatifloxacin).
-
Perform liquid-liquid extraction with an appropriate organic solvent.[3]
-
Separate the organic layer.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by LC-MS/MS.
References
- 1. Determination of this compound in Small Volumes of Rat Plasma and Bile by a Novel HPLC-Fluorescence Assay and Its Application to Disposition and Biliary Excretion Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A liquid chromatography-tandem mass spectrometry assay for the determination of this compound (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Models for Studying Nemonoxacin's Effect on Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical settings due to their inherent tolerance and resistance to conventional antibiotic therapies. The formation of these structured communities of bacteria, encased in a self-produced matrix of extracellular polymeric substances (EPS), can lead to persistent and chronic infections. Nemonoxacin, a novel non-fluorinated quinolone, has demonstrated potent activity against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Understanding the efficacy of this compound against bacterial biofilms is crucial for its clinical application.
These application notes provide detailed protocols for three commonly used in vitro models to assess the effect of this compound on bacterial biofilm formation and eradication: the Microtiter Plate Assay, the Calgary Biofilm Device, and the Flow Cell System.
Data Presentation: this compound Activity Against Bacterial Biofilms
The following tables summarize the expected quantitative data from the described experimental protocols. These values are illustrative and will vary depending on the bacterial species, strain, and specific experimental conditions.
Table 1: this compound Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) against Staphylococcus aureus
| Strain | MIC (µg/mL) | MBEC (µg/mL) | MBEC/MIC Ratio |
| Methicillin-Susceptible S. aureus (MSSA) ATCC 29213 | 0.03 - 0.125 | 8 - 32 | 64 - 1067 |
| Methicillin-Resistant S. aureus (MRSA) ATCC 43300 | 0.25 - 1 | 64 - 256 | 64 - 1024 |
| Clinical Isolate (MRSA) | 0.5 - 2 | 128 - 512 | 64 - 1024 |
Table 2: this compound Inhibition of Pseudomonas aeruginosa Biofilm Formation
| Strain | This compound Concentration (µg/mL) | Biofilm Biomass Reduction (%) (Crystal Violet Assay) |
| P. aeruginosa PAO1 | 1 | 20 - 30 |
| 4 | 40 - 60 | |
| 16 | 70 - 90 | |
| Clinical Isolate | 1 | 15 - 25 |
| 4 | 35 - 55 | |
| 16 | 65 - 85 |
Experimental Protocols
Microtiter Plate Assay for Biofilm Quantification
This static model is a high-throughput method for screening the effect of this compound on biofilm formation.
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus or P. aeruginosa) in 5 mL of Tryptic Soy Broth (TSB) and incubate overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh TSB to an optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
Plate Setup:
-
Add 100 µL of the diluted bacterial suspension to the wells of a 96-well flat-bottom polystyrene microtiter plate.
-
Add 100 µL of TSB containing serial dilutions of this compound to the wells, achieving final concentrations ranging from sub-MIC to supra-MIC levels.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently decant the planktonic cells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Staining:
-
Quantification:
Caption: Workflow for the microtiter plate biofilm assay.
Calgary Biofilm Device (CBD) for MBEC Determination
The CBD is designed for the simultaneous determination of the susceptibility of 96 equivalent biofilms to different antimicrobial agents.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard and then dilute it to approximately 10⁶ CFU/mL in a suitable growth medium.
-
Biofilm Formation:
-
Pipette 150 µL of the bacterial inoculum into each well of a 96-well plate.
-
Place the peg lid of the Calgary Biofilm Device onto the plate, ensuring the pegs are submerged in the inoculum.
-
Incubate the device on a rocking table or orbital shaker at 37°C for 24 hours to allow for biofilm formation on the pegs.
-
-
Antibiotic Challenge:
-
Prepare a 96-well plate with serial dilutions of this compound in fresh growth medium.
-
Carefully remove the peg lid from the biofilm formation plate, rinse it once in a 96-well plate containing sterile saline to remove planktonic bacteria, and then transfer it to the antibiotic-containing plate.
-
Incubate for a further 24 hours at 37°C.
-
-
Recovery and MBEC Determination:
-
After the antibiotic challenge, transfer the peg lid to a 96-well "recovery" plate containing fresh growth medium and a viability indicator (e.g., resazurin).
-
Sonicate the plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs into the recovery medium.
-
Incubate the recovery plate at 37°C for 24 hours.
-
The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of this compound that prevents bacterial regrowth from the treated biofilm (i.e., no color change of the viability indicator).[3]
-
References
- 1. Crystal violet staining for biofilm analysis [bio-protocol.org]
- 2. Semi-quantitative analysis of biofilm using crystal violet staining [bio-protocol.org]
- 3. The Calgary Biofilm Device: New Technology for Rapid Determination of Antibiotic Susceptibilities of Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nemonoxacin in Combination Therapy with Vancomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant organisms, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge in clinical practice. Vancomycin has long been a cornerstone of anti-MRSA therapy; however, reduced susceptibility and clinical failures have prompted investigation into combination therapies. Nemonoxacin, a novel non-fluorinated quinolone, exhibits potent activity against Gram-positive bacteria, including MRSA, by targeting DNA gyrase and topoisomerase IV.[1][2][3][4] The distinct mechanisms of action of this compound (inhibition of DNA replication) and vancomycin (inhibition of cell wall synthesis) provide a strong rationale for their combined use to enhance antibacterial efficacy and mitigate the development of resistance.[1][5]
These application notes provide a summary of the available data on the synergistic interaction between this compound and vancomycin and detailed protocols for in vitro evaluation of this combination therapy.
Data Presentation
The synergistic activity of this compound and vancomycin against MRSA has been demonstrated in vitro. A key study by Huang et al. (2022) provides quantitative evidence of this synergy.[6][7]
Table 1: Summary of In Vitro Synergy Data for this compound and Vancomycin against MRSA
| Parameter | Value | Reference |
| Organism | Methicillin-Resistant Staphylococcus aureus (MRSA) | [6][7] |
| Vancomycin MIC of tested strains | 2 µg/mL | [6] |
| Fractional Inhibitory Concentration Index (FICI) | ≤ 0.5 | [6][7] |
| Interpretation | Synergistic | [6][7] |
Note: FICI is a measure of the interaction between two antimicrobial agents. An FICI of ≤ 0.5 is indicative of synergy.
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and vancomycin stems from their complementary mechanisms of action, targeting two distinct and essential bacterial processes.
Vancomycin inhibits the synthesis of the bacterial cell wall by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, thereby preventing their incorporation into the growing peptidoglycan chain.[5][8][9][10][11] This weakens the cell wall, leading to cell lysis. This compound, a quinolone, inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2][3][4] By simultaneously targeting these two critical pathways, the combination of vancomycin and this compound can lead to enhanced bactericidal activity and a reduced likelihood of the emergence of resistant mutants.[6][7]
Experimental Protocols
The following are detailed protocols for assessing the in vitro synergy of this compound and vancomycin against S. aureus.
Checkerboard Microdilution Assay
This assay is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify the in vitro interaction between two antimicrobial agents.
Experimental Workflow:
Materials:
-
This compound powder
-
Vancomycin powder
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
S. aureus isolates (e.g., MRSA strains)
-
Sterile tubes and pipettes
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of this compound and vancomycin in a suitable solvent (e.g., sterile distilled water or as recommended by the manufacturer) at a concentration of 1280 µg/mL.
-
Perform serial twofold dilutions of each antibiotic in CAMHB to obtain a range of concentrations.
-
-
Plate Setup:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the this compound dilutions horizontally across the plate.
-
Add 50 µL of the vancomycin dilutions vertically down the plate. This creates a matrix of varying concentrations of both drugs.
-
Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Culture the S. aureus isolate on an appropriate agar plate overnight.
-
Suspend several colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well of the microtiter plate.
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the FICI using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Vancomycin in combination / MIC of Vancomycin alone)
-
Interpret the FICI as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference (or additive)
-
FICI > 4: Antagonism
-
-
Time-Kill Curve Assay
This assay evaluates the bactericidal activity of antimicrobial agents over time.
Procedure:
-
Preparation:
-
Prepare CAMHB containing this compound alone, vancomycin alone, and the combination of both at concentrations relevant to their MICs (e.g., 0.5x, 1x, 2x MIC).
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to a starting inoculum of approximately 5 x 10⁵ CFU/mL in each test tube. Include a growth control tube without any antibiotic.
-
-
Incubation and Sampling:
-
Incubate all tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each antimicrobial condition.
-
Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3 log₁₀ reduction in CFU/mL from the initial inoculum.
-
In Vitro Dynamic Pharmacokinetic/Pharmacodynamic (PK/PD) Model
This advanced model simulates the human pharmacokinetic profiles of the antibiotics to provide a more clinically relevant assessment of their combined effect.
Logical Relationship of PK/PD Model Components:
Procedure (based on Huang et al., 2022):
-
Model Setup: A one-compartment in vitro model is used. This typically consists of a central reservoir containing the bacterial culture, connected to pumps for the infusion of fresh medium and the removal of antibiotic-containing medium to simulate drug elimination.
-
Simulation of Human Pharmacokinetics:
-
The model is programmed to simulate the human plasma concentration-time profiles of this compound (e.g., 500 mg once daily) and vancomycin (e.g., 1 g every 12 hours).[12][13][14]
-
This is achieved by controlling the rates of infusion of antibiotic-containing medium and the elimination of medium from the central reservoir.
-
-
Bacterial Inoculum: The central reservoir is inoculated with a standardized suspension of the MRSA strain to be tested.
-
Experiment Execution: The dynamic simulation is run for a specified period (e.g., 48-72 hours).
-
Sampling and Analysis:
-
Samples are collected from the central reservoir at various time points.
-
The bacterial concentration (CFU/mL) in each sample is determined by serial dilution and plating.
-
The antibiotic concentrations can also be measured to verify the accuracy of the simulation.
-
-
Outcome Assessment: The effect of the combination therapy is assessed by observing the change in bacterial density over time compared to monotherapy and a growth control. The suppression of the emergence of resistant subpopulations is also a key endpoint.
Conclusion
The combination of this compound and vancomycin represents a promising strategy for the treatment of infections caused by MRSA. The available in vitro data strongly suggest a synergistic interaction that enhances bactericidal activity. The provided protocols offer a framework for researchers and drug development professionals to further investigate and characterize the potential of this combination therapy. Rigorous in vitro evaluation using methods such as checkerboard assays, time-kill curves, and dynamic PK/PD models is essential to understand the full potential of this therapeutic approach.
References
- 1. A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Checkerboard assay [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 6. Frontiers | The latest research progress on the clinical application of this compound [frontiersin.org]
- 7. The latest research progress on the clinical application of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 10. researchgate.net [researchgate.net]
- 11. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. emerypharma.com [emerypharma.com]
- 14. In Vitro Pharmacodynamic Models to Evaluate Anti-infective Pharmacodynamics | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Nemonoxacin in the Treatment of Diabetic Foot Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemonoxacin is a novel non-fluorinated quinolone antibiotic demonstrating a broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens.[1][2] Its potent activity against methicillin-resistant Staphylococcus aureus (MRSA) makes it a promising candidate for treating complex infections such as Diabetic Foot Infections (DFIs), which are often polymicrobial and involve resistant bacterial strains.[3][4] These notes provide a comprehensive overview of the application of this compound in DFI, including summaries of clinical data, detailed experimental protocols, and visualizations of its mechanism and relevant pathways.
This compound's mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.[5][6] This dual-target approach is thought to reduce the risk of resistance development.[6] A key structural feature, a C-8-methoxy group, enhances its activity against Gram-positive bacteria.[6]
Data Presentation
The following tables summarize the quantitative data from a pilot clinical study (NCT00685698) evaluating the efficacy and safety of this compound in patients with mild to moderate DFIs, as well as in vitro susceptibility data from various studies.[1][3]
Table 1: Clinical and Microbiological Efficacy of this compound in DFI (NCT00685698) [1][3]
| Outcome | Intent-to-Treat (ITT) Population | Per-Protocol (PP) Population |
| Clinical Success at Test-of-Cure (TOC) | 95.7% (22/23) | 94.7% (18/19) |
| Microbiological Success at TOC | 82.6% (19/23) | 89.5% (17/19) |
| Clinical Success in Monomicrobial Infections | 100.0% | Not Reported |
| Clinical Success in Polymicrobial Infections | 93.8% | Not Reported |
| Clinical Success in MRSA Infections | 100.0% (4/4) | Not Reported |
Table 2: In Vitro Activity of this compound Against Common DFI Pathogens
| Pathogen (Number of Isolates) | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Staphylococcus aureus (all)[7] | ≤0.015 - 8 | 0.06 | 2 |
| Methicillin-Susceptible S. aureus (MSSA)[7] | ≤0.015 - 4 | 0.03 | 0.25 |
| Methicillin-Resistant S. aureus (MRSA)[7] | ≤0.015 - 8 | 0.06 | 2 |
| Enterococcus faecalis[7] | ≤0.015 - >32 | Not Reported | 4 |
| Escherichia coli | 0.12 - >32 | Not Reported | Not Reported |
Table 3: Steady-State Pharmacokinetic Parameters of this compound in DFI Patients (750 mg Oral Once Daily) [1][5]
| Parameter | Mean Value (± SD) |
| Cmax,ss (ng/mL) | 6,866 ± 2,714 |
| Tmax (h) | 2.13 ± 1.25 |
| AUC0-24 (h*ng/mL) | 62,423 ± 13,462 |
| t1/2 (h) | 9.15 ± 2.42 |
| Tissue/Plasma Ratio of AUC0-24 | 3.08 |
Table 4: Drug-Related Adverse Events (AEs) in DFI Clinical Trial (NCT00685698) [1]
| Adverse Event Category | Incidence (n=38) | Specific Events Reported (1-2 patients each) |
| Any Drug-Related AE | 18.4% (7/38) | - |
| Gastrointestinal | 7.9% | Diarrhea, Constipation |
| Nervous System | 5.3% | Headache |
| Other | - | Pruritus, Swelling of face, Electrocardiogram QT prolonged, Epistaxis |
Mandatory Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound Malate? [synapse.patsnap.com]
- 6. Frontiers | The latest research progress on the clinical application of this compound [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Nemonoxacin for Atypical Pathogen Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemonoxacin is a novel C-8-methoxy non-fluorinated quinolone, a class of antibiotics known for inhibiting bacterial DNA synthesis.[1][2] Its mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, repair, and recombination.[1] This activity ultimately prevents gene duplication and cell division.[1] this compound has demonstrated a broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens.[1][2][3] Notably, it shows potent efficacy against common atypical pathogens responsible for community-acquired pneumonia (CAP), such as Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila.[4][5][6] Its potent activity extends to macrolide-resistant strains of M. pneumoniae, making it a valuable agent in the face of growing antibiotic resistance.[7][8][9][10]
These application notes provide a summary of the in vitro activity of this compound against key atypical pathogens and detailed protocols for its evaluation in a research setting.
Mechanism of Action: DNA Synthesis Inhibition
This compound targets bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. The C-8 methoxy group on its structure enhances its activity against topoisomerase IV, contributing to its potent effect, particularly against Gram-positive and atypical bacteria.[2] By forming a stable complex with the enzyme-DNA complex, this compound traps the enzymes during the DNA cleavage and re-ligation cycle, leading to double-stranded DNA breaks and subsequent bacterial cell death.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Review of this compound with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Efficacy and Safety of this compound versus Levofloxacin for Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The latest research progress on the clinical application of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The latest research progress on the clinical application of this compound [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro pharmacodynamics of this compound and other antimicrobial agents against Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Nemonoxacin Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemonoxacin is a novel non-fluorinated quinolone antibiotic with broad-spectrum activity against various bacterial pathogens.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair in bacteria.[1] While extensively studied for its antibacterial efficacy, comprehensive data on the cytotoxicity of this compound in mammalian cell lines is not widely available in published literature. These application notes provide a framework of standard cell culture-based assays to evaluate the potential cytotoxic effects of this compound. The following protocols for MTT, LDH, and apoptosis assays are established methods for assessing cell viability, membrane integrity, and programmed cell death, respectively.
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain detailing the cytotoxic effects of this compound on various mammalian cell lines. To facilitate future research and a standardized comparison of this compound's cytotoxicity, the following table templates are provided for the clear and structured presentation of experimental data.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) |
| e.g., A549 | Human Lung Carcinoma | 24 | Data not available |
| 48 | Data not available | ||
| 72 | Data not available | ||
| e.g., HepG2 | Human Liver Hepatocellular Carcinoma | 24 | Data not available |
| 48 | Data not available | ||
| 72 | Data not available | ||
| e.g., HEK293 | Human Embryonic Kidney | 24 | Data not available |
| 48 | Data not available | ||
| 72 | Data not available |
Table 2: Cell Viability as Determined by MTT Assay after this compound Treatment
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| e.g., A549 | 0 (Control) | 24, 48, 72 | 100 |
| Concentration 1 | 24, 48, 72 | Data not available | |
| Concentration 2 | 24, 48, 72 | Data not available | |
| Concentration 3 | 24, 48, 72 | Data not available |
Table 3: Cytotoxicity as Determined by LDH Assay after this compound Treatment
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cytotoxicity (Mean ± SD) |
| e.g., A549 | 0 (Control) | 24, 48, 72 | 0 |
| Concentration 1 | 24, 48, 72 | Data not available | |
| Concentration 2 | 24, 48, 72 | Data not available | |
| Concentration 3 | 24, 48, 72 | Data not available |
Table 4: Apoptosis Analysis by Annexin V/PI Staining after this compound Treatment
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| e.g., A549 | 0 (Control) | 24, 48, 72 | Data not available | Data not available | Data not available |
| Concentration 1 | 24, 48, 72 | Data not available | Data not available | Data not available | |
| Concentration 2 | 24, 48, 72 | Data not available | Data not available | Data not available | |
| Concentration 3 | 24, 48, 72 | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for commonly used assays to determine the cytotoxicity of a compound like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating some wells with a lysis buffer.
-
Incubation: Incubate the plate for the desired time points.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Enzyme Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
Conceptual Signaling Pathway for Drug-Induced Apoptosis
While the specific signaling pathways affected by this compound in mammalian cells are not well-documented, a common mechanism of cytotoxicity for many compounds is the induction of apoptosis. The following diagram illustrates a generalized intrinsic apoptosis pathway.
Caption: Generalized intrinsic apoptosis signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Aqueous Solubility of Nemonoxacin
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Nemonoxacin.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The solubility of this compound is highly dependent on its form (free base or salt) and the pH of the aqueous solution. The malate salt of this compound exhibits significantly higher aqueous solubility, reaching up to 25 mg/mL. In contrast, the free base form is less soluble. For experimental purposes, this compound is often dissolved in organic solvents like dimethyl sulfoxide (DMSO) before further dilution in aqueous media.[1]
Q2: How does pH affect the solubility of this compound?
A2: this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups (a carboxylic acid and an amino group).[2][3] Its solubility is therefore highly dependent on pH. This compound has a strongly acidic pKa of 5.53 and a strongly basic pKa of 9.83.[3] Like other quinolone antibiotics, it is expected to exhibit a "U"-shaped pH-solubility profile, with its lowest solubility near its isoelectric point (neutral pH) and significantly higher solubility in acidic conditions (pH below 5) and alkaline conditions (pH above 10).[4][5]
Q3: Can I use organic solvents to prepare a this compound stock solution?
A3: Yes, using a water-miscible organic solvent is a common and effective strategy. DMSO is frequently used to prepare concentrated stock solutions of this compound and its malate salt.[1] For instance, this compound malate can be dissolved in DMSO at concentrations up to 100 mg/mL. When preparing for in vitro or in vivo experiments, it is crucial to first create a concentrated stock in a suitable organic solvent and then dilute it into the final aqueous medium to prevent precipitation.
Q4: What are the recommended methods to enhance the aqueous solubility of this compound for experimental use?
A4: Several methods can be employed to improve the solubility of this compound in aqueous solutions:
-
pH Adjustment: Modifying the pH of the solution to be either acidic (pH < 5.5) or basic (pH > 9.8) will significantly increase solubility by ionizing the molecule.[3]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (co-solvent) can enhance solubility. Formulations containing DMSO, PEG300, and Tween-80 have been shown to be effective.
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with improved aqueous solubility.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS pH 7.4). | The final concentration of this compound exceeds its solubility limit at neutral pH. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease Final Concentration: Reduce the target concentration of this compound in the final aqueous solution. 2. Increase Co-solvent Percentage: Maintain a higher percentage of DMSO in the final solution, ensuring it is compatible with your experimental system. 3. Adjust pH: Prepare the final aqueous buffer at a more acidic (e.g., pH 4-5) or alkaline (e.g., pH > 10) value. |
| This compound powder does not dissolve completely in water. | You are likely using the this compound free base, which has very low intrinsic water solubility. The solution may be at a pH near the isoelectric point. | 1. Use this compound Malate: If available, use the malate salt form, which has much higher aqueous solubility (25 mg/mL). 2. Acidify or Basify the Water: Add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to shift the pH away from the point of minimum solubility. |
| Cloudiness or precipitation observed in cell culture media after adding this compound stock. | Interaction with media components (salts, proteins) at physiological pH (typically 7.2-7.4) is causing the drug to precipitate out of solution. | 1. Prepare a Fresh Dilution: Make a fresh, intermediate dilution of your DMSO stock in media just before use. 2. Use a Solubilizing Excipient: Pre-complex this compound with a cyclodextrin (e.g., SBE-β-CD) before adding it to the media. Refer to the protocol below. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound and its malate salt in various solvents and formulation systems.
| Compound Form | Solvent/System | Temperature | Solubility | Reference |
| This compound | DMSO | Not Specified | ~1 mg/mL (2.69 mM) | [1] |
| This compound Malate | Water | Not Specified | 25 mg/mL (49.45 mM) | |
| This compound Malate | DMSO | Not Specified | 100 mg/mL (197.82 mM) | |
| This compound Malate | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | ≥ 2.5 mg/mL (4.95 mM) | |
| This compound Malate | 10% DMSO / 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL (4.95 mM) |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using pH Adjustment
-
Objective: To prepare a moderately concentrated aqueous stock solution of this compound by leveraging its pH-dependent solubility.
-
Materials: this compound (free base), 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), Purified Water, pH meter.
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a portion of the total desired volume of purified water.
-
Slowly add 0.1 M HCl dropwise while stirring until the this compound fully dissolves. This will occur as the pH drops below 5.5.
-
Alternatively, for alkaline solubilization, add 0.1 M NaOH dropwise until the pH is above 9.8.
-
Once dissolved, adjust the final volume with purified water.
-
Verify the final pH. Note that adjusting the pH back towards neutral may cause precipitation. This stock is best used for experiments where the final pH will remain acidic or for dilution into a strongly buffered solution.
-
Protocol 2: Solubilization using a Co-solvent System
-
Objective: To prepare a ready-to-use this compound formulation for in vivo or in vitro studies.
-
Materials: this compound malate, DMSO, PEG300, Tween-80, Saline.
-
Procedure (to achieve ≥ 2.5 mg/mL):
-
Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
First, dissolve the this compound malate powder completely in the DMSO portion.
-
Gradually add the PEG300 to the DMSO solution while vortexing.
-
Add the Tween-80 and continue to mix thoroughly.
-
Finally, add the saline to reach the final volume and mix until a clear, homogenous solution is formed.
-
Protocol 3: Solubilization using Cyclodextrin Complexation
-
Objective: To enhance aqueous solubility by forming an inclusion complex with Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Materials: this compound malate, DMSO, SBE-β-CD, Saline.
-
Procedure (to achieve ≥ 2.5 mg/mL):
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a concentrated stock of this compound malate in DMSO (e.g., 25 mg/mL).
-
Slowly add 1 part of the this compound DMSO stock to 9 parts of the 20% SBE-β-CD solution while vortexing.
-
Continue to mix for 15-30 minutes to allow for complex formation. The resulting solution should be clear.
-
Visual Guides
References
Technical Support Center: Optimizing Nemonoxacin Dosage to Minimize Resistance Development
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing Nemonoxacin dosage to minimize the development of antibiotic resistance. The content is structured to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to resistance development?
A1: this compound is a novel non-fluorinated quinolone that exhibits a dual-targeting mechanism of action. It simultaneously inhibits two essential bacterial enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[1][2] This dual-target activity is crucial in reducing the risk of resistance development, as simultaneous mutations in both target genes are required for high-level resistance to emerge.[1][3][4]
Q2: What are the typical MIC and MPC values for this compound against key pathogens?
A2: this compound has demonstrated potent activity against a broad spectrum of bacteria, particularly Gram-positive organisms like Streptococcus pneumoniae and Staphylococcus aureus (including MRSA).[5][6] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a microorganism, while the Mutant Prevention Concentration (MPC) is the lowest concentration that prevents the growth of any single-step resistant mutants.[7] Keeping drug concentrations above the MPC is a key strategy to restrict the selection of resistant mutants. The following tables summarize reported MIC and MPC values for this compound against various pathogens.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Pathogens
| Bacterial Species | Resistance Profile | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.06 | 0.12 | [3] |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.12 | 0.25 | [1][3] |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤0.06 | 0.12 | [3] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 | 1 | [5] |
| Haemophilus influenzae | - | 0.06 | 0.12 | [3] |
| Moraxella catarrhalis | - | ≤0.06 | ≤0.06 | [3] |
| Escherichia coli | - | 4 | 32 | [5] |
| Klebsiella pneumoniae | - | 2 | 16 | [3] |
Table 2: Mutant Prevention Concentration (MPC) of this compound
| Bacterial Species | Resistance Profile | MPC (μg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≥19.2 (for some isolates) | [8] |
| Streptococcus pneumoniae | Fluoroquinolone-Susceptible | 0.25 - 1 | [9] |
Table 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound
| Parameter | Value | Conditions | Reference |
| Elimination Half-Life (t½) | ~10-12 hours | Healthy volunteers, single oral dose | [9][10] |
| Peak Plasma Concentration (Cmax) | 1-2 hours | Healthy volunteers, single oral dose | [1] |
| Oral Bioavailability | Nearly 100% | - | [1] |
| Protein Binding | ~16% | - | [9] |
| PK/PD Target for Efficacy | |||
| fAUC24/MIC | >100 | To prevent resistance development | [11] |
| fAUC24/MIC | 44.4 | For 2-log10 kill of S. pneumoniae in murine lung | [12] |
Note: fAUC24 refers to the area under the free drug concentration-time curve over 24 hours.
Experimental Protocols & Troubleshooting Guides
Below are detailed methodologies for key experiments used to assess this compound's efficacy and potential for resistance development, along with troubleshooting guides for common issues.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare this compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility) to create a high-concentration stock solution.
-
Prepare Microtiter Plates: Aseptically dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate, except for the first column.
-
Serial Dilutions: Add the this compound stock solution to the first column of wells and perform twofold serial dilutions across the plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate all wells (except for a sterility control well) with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth in any wells, including the positive control. | 1. Inoculum was not viable. 2. Incorrect growth medium was used. 3. Incubation conditions were incorrect. | 1. Use a fresh bacterial culture and verify inoculum density. 2. Ensure the correct medium (e.g., CAMHB) was used and prepared properly. 3. Verify incubator temperature and atmosphere. |
| Growth in the sterility control well. | Contamination of the growth medium or microtiter plate. | Discard the plate and repeat the assay with fresh, sterile materials. |
| Inconsistent results between replicates. | 1. Pipetting errors during serial dilution or inoculation. 2. Inhomogeneous bacterial suspension. | 1. Calibrate pipettes and use proper pipetting technique. 2. Ensure the bacterial inoculum is well-mixed before dispensing. |
| "Skipped wells" (growth at a higher concentration than a well with no growth). | 1. Contamination of a single well. 2. Pipetting error. | Repeat the assay. If the issue persists, consider the possibility of a resistant subpopulation. |
Mutant Prevention Concentration (MPC) Assay
The MPC is determined by applying a high-density bacterial inoculum to agar plates containing various concentrations of the antibiotic.
-
Prepare High-Density Inoculum: Grow a large volume of the test organism in a suitable broth medium to achieve a high cell density (≥ 10^10 CFU/mL). Concentrate the cells by centrifugation and resuspend in a small volume of broth.
-
Prepare this compound Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing twofold increasing concentrations of this compound.
-
Plating: Spread a large, quantified inoculum (≥ 10^10 CFU) onto each this compound-containing agar plate.
-
Incubation: Incubate the plates at 35-37°C for 48-72 hours.
-
Reading Results: The MPC is the lowest concentration of this compound that completely prevents the growth of any bacterial colonies.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inaccurate inoculum count. | 1. Errors in serial dilution and plating for quantification. 2. Non-viable cells in the inoculum. | 1. Perform careful serial dilutions and plate counting on non-selective agar. 2. Use a fresh, actively growing culture for inoculum preparation. |
| Confluent growth across all plates. | The highest this compound concentration tested was below the MPC. | Extend the range of this compound concentrations on the agar plates. |
| No growth on any plates, including low concentrations. | 1. Inoculum was not viable. 2. The this compound concentrations are too high. | 1. Verify the viability of the high-density inoculum. 2. Start with a lower range of this compound concentrations. |
| Appearance of pinpoint colonies. | These may be slow-growing mutants or represent partial inhibition. | Re-streak the pinpoint colonies on agar with the same this compound concentration to confirm resistance. |
Time-Kill Curve Study
Time-kill assays assess the rate and extent of bacterial killing by an antibiotic over time.
-
Prepare Bacterial Culture: Grow the test organism to the early to mid-logarithmic phase in a suitable broth.
-
Set up Test Tubes: Prepare a series of tubes containing broth with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of each aliquot and plate onto non-selective agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No decrease in bacterial count at concentrations above the MIC. | 1. The bacterial strain is tolerant to the bactericidal effects of the antibiotic. 2. The antibiotic is unstable under the experimental conditions. | 1. This may be a true result. Consider testing for a longer duration. 2. Verify the stability of this compound in the test medium at 37°C over 24 hours. |
| Rapid regrowth of bacteria after an initial decline. | Selection and outgrowth of a resistant subpopulation. | This is a significant finding. Consider determining the MIC of the regrown population. |
| High variability between replicate counts. | 1. Inaccurate serial dilutions or plating. 2. Clumping of bacteria. | 1. Ensure proper mixing and pipetting techniques. 2. Briefly vortex the bacterial suspension before sampling. |
| Unexpectedly low initial inoculum count (Time 0). | 1. Error in inoculum preparation. 2. Immediate bactericidal effect of the antibiotic. | 1. Verify the density of the starting culture. 2. This may be a true rapid killing effect. |
Visualizations
Caption: Dual-target mechanism of this compound.
References
- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. emerypharma.com [emerypharma.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. Novel Concentration-Killing Curve Method for Estimation of Bactericidal Potency of Antibiotics in an In Vitro Dynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Nemonoxacin Off-Target Effects in Cellular Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing potential off-target effects of Nemonoxacin in cellular assays. The following information is intended to help users anticipate, troubleshoot, and interpret experimental results when working with this novel non-fluorinated quinolone antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual-target antibiotic that inhibits two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] By targeting both enzymes, this compound effectively blocks bacterial DNA replication and cell division, leading to bacterial cell death.[1] This dual-targeting mechanism also contributes to a lower propensity for the development of bacterial resistance.
Q2: Can this compound have effects on eukaryotic cells in my cellular assays?
Yes, it is possible. While this compound is designed to be selective for bacterial topoisomerases, quinolone antibiotics as a class have been reported to have off-target effects on eukaryotic cells. These effects are primarily linked to interactions with mammalian topoisomerase II and mitochondria.[2][3]
Q3: What are the most likely off-target effects of this compound in eukaryotic cells?
Based on the known effects of other quinolone antibiotics, the most probable off-target effects of this compound in eukaryotic cells include:
-
Mitochondrial Dysfunction: Quinolones can interfere with mitochondrial topoisomerases, which are structurally similar to bacterial gyrase.[3] This can lead to impaired mitochondrial DNA replication, decreased mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and overall mitochondrial dysfunction.[2]
-
Inhibition of Eukaryotic Topoisomerase II: At higher concentrations, quinolones may inhibit mammalian topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation in eukaryotic cells. This can lead to cytotoxicity and cell cycle arrest.
-
Modulation of Cellular Signaling Pathways: Some fluoroquinolones have been shown to modulate signaling pathways such as NF-κB and MAPK/ERK, which are involved in inflammation, cell proliferation, and survival.[4]
Q4: At what concentrations are these off-target effects likely to be observed?
The concentration at which off-target effects may become apparent can vary depending on the cell type, the specific assay, and the duration of exposure. It is crucial to determine the cytotoxic profile of this compound in your specific cell line of interest.
Q5: Is there published data on the cytotoxic concentrations (IC50) of this compound in common human cell lines?
Troubleshooting Guide
This guide addresses specific issues that may arise during cellular assays involving this compound and provides potential explanations and solutions related to its off-target effects.
| Observed Problem | Potential Cause Related to this compound | Recommended Action |
| Unexpectedly high cytotoxicity or reduced cell viability. | This compound may be inhibiting eukaryotic topoisomerase II or causing significant mitochondrial dysfunction at the concentration used. | 1. Perform a dose-response experiment to determine the IC50 of this compound in your cell line (see Protocol 1). 2. Use this compound at concentrations well below its IC50 value for your non-bacterial related experiments. 3. Consider using a structurally unrelated antibiotic as a control to see if the effect is specific to quinolones. |
| Increased levels of reactive oxygen species (ROS) detected in cells. | This compound may be inducing mitochondrial dysfunction, leading to oxidative stress. | 1. Confirm ROS production using a specific assay (see Protocol 3). 2. Co-treat cells with an antioxidant, such as N-acetylcysteine (NAC), to see if it rescues the phenotype. 3. Assess mitochondrial health directly by measuring mitochondrial membrane potential (see Protocol 2). |
| Alterations in cell cycle progression (e.g., G2/M arrest). | Inhibition of eukaryotic topoisomerase II by this compound can lead to cell cycle arrest. | 1. Analyze cell cycle distribution using flow cytometry after this compound treatment. 2. Correlate the cell cycle arrest with the concentration of this compound used. |
| Changes in the expression of genes related to inflammation or cell survival. | This compound may be modulating signaling pathways such as NF-κB or MAPK/ERK. | 1. Investigate the activation state of key proteins in these pathways (e.g., phosphorylation of ERK, nuclear translocation of NF-κB p65) using Western blotting or immunofluorescence. 2. Use specific inhibitors of these pathways to determine if they phenocopy or block the effects of this compound. |
| Discrepancies between results from different cell types. | Cell lines can have varying sensitivities to drug-induced mitochondrial dysfunction and topoisomerase II inhibition due to differences in metabolism and mitochondrial content. | 1. Determine the IC50 of this compound for each cell line used. 2. Normalize experimental results to the specific cytotoxicity profile for each cell line. |
Quantitative Data Summary
As specific cytotoxic data for this compound in common eukaryotic cell lines is not publicly available, the following table provides a template for researchers to populate with their own experimentally determined IC50 values. This will allow for a clear and structured comparison of the cytotoxic effects of this compound across different cell lines and exposure times.
Table 1: Experimentally Determined IC50 Values of this compound in Eukaryotic Cell Lines
| Cell Line | Exposure Time (hours) | IC50 (µM) | Assay Method |
| HeLa | 24 | User-determined | e.g., MTT, SRB |
| 48 | User-determined | e.g., MTT, SRB | |
| 72 | User-determined | e.g., MTT, SRB | |
| HEK293 | 24 | User-determined | e.g., MTT, SRB |
| 48 | User-determined | e.g., MTT, SRB | |
| 72 | User-determined | e.g., MTT, SRB | |
| HepG2 | 24 | User-determined | e.g., MTT, SRB |
| 48 | User-determined | e.g., MTT, SRB | |
| 72 | User-determined | e.g., MTT, SRB |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity (IC50) using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen eukaryotic cell line.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Eukaryotic cell line of interest (e.g., HeLa, HEK293, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 1000 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP)
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
This compound
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., 6-well plate, chamber slide).
-
Treat cells with the desired concentration of this compound and a vehicle control for the desired time. Include a positive control for MMP depolarization (e.g., CCCP).
-
At the end of the treatment, incubate the cells with JC-1 dye according to the manufacturer's instructions.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope (observing the shift from red to green fluorescence) or a flow cytometer (quantifying the ratio of red to green fluorescence).
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
This compound
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
DCFH-DA
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 96-well black plate, chamber slide).
-
Treat cells with the desired concentration of this compound and a vehicle control for the desired time. Include a positive control for ROS induction (e.g., H2O2).
-
At the end of the treatment, load the cells with DCFH-DA according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader, or visualize and quantify the fluorescence using a fluorescence microscope or flow cytometer.
Visualizations
Caption: Troubleshooting workflow for unexpected results in cellular assays with this compound.
Caption: Potential pathway of quinolone-induced mitochondrial toxicity in eukaryotic cells.
Caption: Potential modulation of cellular signaling pathways by quinolone antibiotics.
References
- 1. The latest research progress on the clinical application of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tmrjournals.com [tmrjournals.com]
- 3. Ciprofloxacin impairs mitochondrial DNA replication initiation through inhibition of Topoisomerase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome [mdpi.com]
Strategies to prevent Nemonoxacin degradation in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to prevent the degradation of Nemonoxacin in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its stability a consideration?
A1: this compound is a novel non-fluorinated quinolone antibiotic.[1][2] Like other quinolones, its complex chemical structure can be susceptible to degradation under certain experimental conditions, potentially impacting the accuracy and reproducibility of results. Its structure includes a C-8 methoxy group, which enhances its activity but may also influence its stability profile.[3]
Q2: What are the primary factors that can cause this compound degradation?
A2: Based on the general behavior of quinolone antibiotics, the primary factors that can lead to degradation are exposure to light (photodegradation), suboptimal pH conditions (acidic or alkaline hydrolysis), high temperatures, and oxidative stress.
Q3: How should I store this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be stored protected from light at 2-8°C. For long-term storage, freezing (-20°C or lower) is recommended, although freeze-thaw cycles should be minimized.
Q4: What are the visible signs of this compound degradation?
A4: Visual indicators of degradation can include a change in the color or clarity of a solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to accurately assess the stability and purity of this compound.
Q5: Are there any known incompatibilities with common laboratory reagents?
A5: Specific incompatibility data for this compound is not widely published. However, it is prudent to avoid strong oxidizing agents and highly acidic or alkaline conditions unless required by the experimental protocol. Preliminary compatibility studies are recommended when using new solvents or reagents.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency or Inconsistent Results | This compound degradation in stock or working solutions. | 1. Verify Storage Conditions: Ensure stock solutions are stored at the correct temperature and protected from light. 2. Prepare Fresh Solutions: Prepare fresh working solutions daily and minimize their exposure to ambient light and temperature. 3. Assess Purity: Use HPLC to check the purity of the this compound standard and solutions. |
| Appearance of Unexpected Peaks in HPLC Analysis | Formation of degradation products. | 1. Investigate Degradation Pathway: The presence of new peaks suggests degradation. Consider potential causes such as photodegradation, pH instability, or oxidation. 2. Implement Protective Measures: If photodegradation is suspected, use amber vials or cover glassware with aluminum foil. If pH is a factor, ensure the solution is buffered appropriately. |
| Variability Between Experimental Replicates | Inconsistent handling of this compound solutions. | 1. Standardize Protocols: Ensure all experimental steps, including solution preparation, incubation times, and exposure to light and temperature, are consistent across all replicates. 2. Minimize Exposure: Protect solutions from light and keep them on ice when not in immediate use. |
Quantitative Data on this compound Stability
While specific degradation kinetics for this compound are not extensively available in public literature, the following table provides a hypothetical representation of stability data based on general knowledge of quinolone antibiotics. This data should be used as a guideline for designing experiments.
| Condition | Parameter | Value | Percent Degradation (Hypothetical) |
| Photostability | Light Exposure | 24 hours, ambient light | 10-15% |
| Light Exposure | 24 hours, protected from light | < 2% | |
| pH Stability | pH | 2 (Acidic) | 5-10% over 24 hours |
| pH | 7 (Neutral) | < 2% over 24 hours | |
| pH | 10 (Alkaline) | 8-12% over 24 hours | |
| Temperature Stability | Temperature | 4°C | < 1% over 7 days |
| Temperature | 25°C (Room Temperature) | 3-5% over 24 hours | |
| Temperature | 40°C | 15-20% over 24 hours | |
| Oxidative Stability | Oxidizing Agent | 3% H₂O₂ | 20-30% over 24 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug or solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis:
-
Neutralize the acidic and alkaline samples.
-
Dilute all samples to an appropriate concentration.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks and calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and its degradation products.
Methodology:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare the mobile phase and equilibrate the column.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Quantify the peak area of this compound and any degradation products.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound experiments.
References
Validation & Comparative
Nemonoxacin vs. Levofloxacin for Community-Acquired Pneumonia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nemonoxacin and levofloxacin for the treatment of community-acquired pneumonia (CAP). The information is compiled from multiple clinical trials and meta-analyses to support evidence-based research and development.
Executive Summary
This compound, a novel non-fluorinated quinolone, has demonstrated non-inferiority to levofloxacin in the treatment of mild to moderate CAP in adults. Clinical trials show comparable clinical and bacteriological success rates between this compound (at both 500 mg and 750 mg doses) and levofloxacin (500 mg). Both drugs are generally well-tolerated, with gastrointestinal issues being the most commonly reported adverse events. This compound may offer an advantage in that it has shown poor activity against Mycobacterium tuberculosis, potentially reducing the risk of masking or delaying a tuberculosis diagnosis.[1]
Clinical Efficacy
Multiple randomized controlled trials and subsequent meta-analyses have established that this compound is as effective as levofloxacin in treating CAP.[1][2][3][4] The clinical cure rates are similar across different patient populations, including the intent-to-treat (ITT), modified intent-to-treat (mITT), and per-protocol (PPc) populations.
Table 1: Clinical Cure Rates in Intent-to-Treat (ITT) and Per-Protocol (PPc) Populations
| Treatment Group | ITT Population Cure Rate | PPc Population Cure Rate | Reference |
| This compound (750 mg) | 82.6% - 89.9% | 83.5% - 91.7% | [2][5] |
| This compound (500 mg) | 75.3% - 87.0% | 78.0% - 87.7% | [2][5] |
| Levofloxacin (500 mg) | 80.0% - 91.1% | 82.3% - 90.3% | [2][5] |
A phase 3, multicenter, randomized, double-blind, double-dummy, parallel-controlled clinical trial (NCT02205112) showed a clinical cure rate of 91.8% for this compound compared to 85.7% for levofloxacin in the mITT population.[6] Another meta-analysis of four randomized controlled trials involving 1955 patients found similar clinical cure rates between this compound and levofloxacin.[1][7]
Bacteriological Efficacy
Both this compound and levofloxacin demonstrate high bacteriological success rates against common CAP pathogens, including atypical pathogens.
Table 2: Bacteriological Success Rates
| Pathogen | This compound (750 mg) | This compound (500 mg) | Levofloxacin (500 mg) | Reference |
| Overall | 90.2% - 92.1% | 84.8% | 87.8% - 92.0% | [2][6] |
| Mycoplasma pneumoniae | 89.7% | 80.6% | 93.9% | [5] |
| Chlamydophila pneumoniae | 100% | 100% | 85.7% | [5] |
| Legionella pneumophila | 100% | 100% | 100% | [5] |
This compound has also shown potent in vitro activity against multidrug-resistant Streptococcus pneumoniae.[2][8]
Safety and Tolerability
This compound and levofloxacin are both well-tolerated, with most adverse events being mild to moderate in severity.[1][9] No drug-related serious adverse events have been consistently observed in major clinical trials.[2][9]
Table 3: Incidence of Drug-Related Adverse Events (AEs)
| Treatment Group | Incidence of Drug-Related AEs | Common AEs | Reference |
| This compound (750 mg) | 31.0% - 55.8% | Neutropenia, Nausea, Leukopenia | [5][10] |
| This compound (500 mg) | 22.9% - 44.9% | Increased ALT, Nausea, Leukopenia | [5][10] |
| Levofloxacin (500 mg) | 22.2% - 48.9% | Neutropenia, Leukopenia | [5][6][10] |
A meta-analysis found no significant difference in treatment-emergent adverse events between the two drugs.[1][3] The most frequently reported symptoms are gastrointestinal in nature.[1][7]
Experimental Protocols
Clinical Trial Design
The comparative efficacy and safety of this compound and levofloxacin for CAP have been evaluated in multiple Phase 3, multicenter, randomized, double-blind, double-dummy, parallel-controlled clinical trials.[6][11]
-
Patient Population: Adult patients with mild to moderate CAP.[1][2][8]
-
Intervention: Patients were typically randomized to receive either oral this compound (500 mg or 750 mg once daily) or oral levofloxacin (500 mg once daily) for a duration of 7 to 10 days.[1][2][11] Some studies also investigated intravenous formulations.[6]
-
Primary Endpoint: The primary outcome measured was the clinical cure rate at the test-of-cure visit, typically assessed in the modified intent-to-treat (mITT) or per-protocol (PPc) populations.[6][11]
-
Bacteriological Assessment: Pathogen identification was conducted on appropriate respiratory tract specimens (e.g., sputum, bronchoalveolar lavage fluid) and blood cultures.[12] Bacteriological response was assessed by the eradication or presumed eradication of the baseline pathogen.[5]
dot
Caption: A generalized workflow for the Phase 3 clinical trials comparing this compound and levofloxacin for CAP.
In Vitro Susceptibility Testing
-
Methodology: The in vitro activity of this compound and levofloxacin against bacterial isolates is determined using standard broth microdilution or agar dilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure: Serial twofold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth. Bacterial isolates are grown to a specific turbidity and then diluted and inoculated into the wells containing the antibiotic dilutions. The plates are incubated at 35-37°C for 16-20 hours.
-
Endpoint: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Mechanism of Action
Both this compound and levofloxacin are quinolone antibiotics that exert their bactericidal effect by inhibiting bacterial DNA synthesis. They target two essential enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, which is a crucial step for the initiation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme is essential for the separation of daughter DNA strands after replication.
By inhibiting these enzymes, both drugs lead to strand breaks in the bacterial chromosome, ultimately resulting in bacterial cell death.
dot
Caption: The mechanism of action for this compound and levofloxacin, targeting DNA gyrase and topoisomerase IV.
References
- 1. A multicentre, randomised, double-blind, double-dummy, parallel-controlled, phase 3 clinical trial assessing the efficacy and safety of intravenous this compound malate vs. levofloxacin for community-acquired pneumonia in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A controlled trial of a critical pathway for treatment of community-acquired pneumonia. CAPITAL Study Investigators. Community-Acquired Pneumonia Intervention Trial Assessing Levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase III Study to Evaluate the Efficacy and Safety of Intravenous Infusion of this compound in Treating CAP | MedPath [trial.medpath.com]
- 7. A Review of the Resistance Mechanisms for β-Lactams, Macrolides and Fluoroquinolones among Streptococcus pneumoniae | MDPI [mdpi.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A randomized, open, multicenter clinical study on the short course of intravenous infusion of 750 mg of levofloxacin and the sequential standard course of intravenous infusion/oral administration of 500 mg of levofloxacin for treatment of community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of oral this compound versus levofloxacin in treatment of community-acquired pneumonia: A phase 3, multicenter, randomized, double-blind, double-dummy, active-controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bacteriological and clinical profile of Community acquired pneumonia in hospitalized patients - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nemonoxacin's efficacy against quinolone-resistant bacterial strains
A comprehensive analysis of Nemonoxacin's efficacy, particularly against quinolone-resistant bacterial strains, reveals its potential as a significant therapeutic agent in an era of growing antimicrobial resistance. This guide provides an objective comparison of this compound's performance with other quinolones, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
This compound, a novel non-fluorinated quinolone, has demonstrated broad-spectrum activity against a variety of Gram-positive and Gram-negative pathogens.[1] Notably, it has shown potent activity against challenging resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[2][3] Its mechanism of action, similar to other quinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[4][5] However, structural modifications in this compound enhance its binding affinity to these enzymes, even in bacteria with mutations that confer resistance to older quinolones.[4]
Comparative In Vitro Efficacy
This compound consistently exhibits superior or comparable in vitro activity against various bacterial isolates, including those resistant to other fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin.
Gram-Positive Bacteria
This compound demonstrates particularly strong efficacy against Gram-positive bacteria, a class that includes several multidrug-resistant pathogens.
Table 1: Comparative MIC90 (μg/mL) of this compound and Other Quinolones against Gram-Positive Bacteria
| Bacterial Species | This compound | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Staphylococcus aureus (MSSA) | 0.12 - 0.5 | 0.5 - 1 | 0.5 - 1 | 0.12 - 0.25 |
| Staphylococcus aureus (MRSA) | 0.5 - 4 | ≥16 | ≥32 | 8 |
| Ciprofloxacin-Resistant MRSA | 1 | >32 | >32 | 4 |
| Streptococcus pneumoniae | 0.015 - 0.25 | 2 | 1 - 2 | 0.25 |
| Penicillin-Resistant S. pneumoniae | 0.03 | 2 | 1 | 0.25 |
| Levofloxacin-Resistant S. pneumoniae | 0.06 | 8 | ≥16 | 1 |
| Enterococcus faecalis | 1 - 2 | 4 | 8 | 2 |
Data compiled from multiple sources.[6][7][8][9][10]
As shown in Table 1, this compound maintains low MIC90 values against MRSA and even ciprofloxacin-resistant MRSA, where other quinolones show significantly reduced activity.[6][7] Its potency against Streptococcus pneumoniae, including penicillin- and levofloxacin-resistant strains, is also noteworthy.[9][10]
Gram-Negative Bacteria
While highly effective against Gram-positive organisms, this compound's activity against Gram-negative bacteria is more varied and in some cases, less potent than other quinolones.
Table 2: Comparative MIC90 (μg/mL) of this compound and Other Quinolones against Gram-Negative Bacteria
| Bacterial Species | This compound | Levofloxacin |
| Escherichia coli | 32 | >32 |
| Klebsiella pneumoniae | 2 | 32 |
| Proteus mirabilis | 16 | 32 |
| Pseudomonas aeruginosa | 32 | 32 |
| Acinetobacter baumannii | 1 | 16 |
Data compiled from multiple sources.[1][8]
This compound's activity against E. coli and P. aeruginosa is comparable to levofloxacin, but it shows weaker activity against some other Gram-negative bacilli.[1][8] This suggests that its clinical utility for infections caused by these organisms should be carefully considered.
Mechanism of Action and Resistance
Quinolones exert their bactericidal effect by targeting DNA gyrase and topoisomerase IV. These enzymes are crucial for relieving the torsional stress of DNA during replication and transcription.[5] By inhibiting these enzymes, quinolones lead to DNA damage and cell death.[11]
Resistance to quinolones typically arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes, which reduces the drug's binding affinity.[12] this compound's enhanced activity against resistant strains is attributed to its unique chemical structure, which allows for more stable binding to the enzyme-DNA complex, even in the presence of resistance-conferring mutations.[4] Furthermore, it has been suggested that bacteria require multiple mutations in their QRDR genes to develop resistance to this compound, indicating a lower propensity for resistance development compared to other fluoroquinolones.[13]
Mechanism of this compound Action
Experimental Protocols
The in vitro efficacy data presented in this guide are primarily derived from Minimum Inhibitory Concentration (MIC) assays. The following is a generalized protocol for determining MIC values using the agar dilution method, as referenced in the reviewed literature.[6]
Agar Dilution Method for MIC Determination
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different, twofold serial dilution of the antibiotic being tested (e.g., this compound, ciprofloxacin). A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial isolate to be tested is cultured in a suitable broth medium to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 10^4 colony-forming units (CFU) per spot.
-
Inoculation: A multipoint inoculator is used to spot the standardized bacterial suspension onto the surface of each antibiotic-containing agar plate and the control plate.
-
Incubation: The inoculated plates are incubated under appropriate atmospheric and temperature conditions (e.g., 35-37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
Experimental Workflow for MIC Determination
Clinical Efficacy
Clinical trials have demonstrated that this compound is a safe and effective treatment for community-acquired pneumonia (CAP).[13][14][15] In studies comparing this compound to levofloxacin, both drugs showed similar clinical cure rates.[13][16] For instance, in a phase III trial, oral this compound (500 mg or 750 mg once daily) was as effective and safe as levofloxacin (500 mg once daily) for the treatment of CAP.[14] The clinical success rates for this compound in treating CAP have been reported to be high, with one study showing a 98.1% cure or symptom improvement rate.
Conclusion
This compound emerges as a promising antibacterial agent with potent activity against a wide range of pathogens, most notably against quinolone-resistant Gram-positive bacteria. Its enhanced mechanism of action and lower propensity for resistance development make it a valuable alternative in the face of increasing antimicrobial resistance. While its activity against certain Gram-negative organisms is less pronounced, its demonstrated efficacy and safety in clinical trials for conditions like community-acquired pneumonia solidify its position as a significant addition to the clinician's armamentarium. Further research and clinical experience will continue to define its role in treating various infectious diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. dovepress.com [dovepress.com]
- 3. This compound (TG-873870) for treatment of community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Malate? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. clinicaterapeutica.it [clinicaterapeutica.it]
- 7. Comparative In Vitro Activities of this compound (TG-873870), a Novel Nonfluorinated Quinolone, and Other Quinolones against Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Activity of this compound, a Novel Nonfluorinated Quinolone, against 2,440 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of this compound (TG-873870), a novel non-fluorinated quinolone, against clinical isolates of Staphylococcus aureus, enterococci and Streptococcus pneumoniae with various resistance phenotypes in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Enhances Antibacterial Activity and Anti-Resistance Mutation Ability of Vancomycin against Methicillin-Resistant Staphylococcus aureus in an In Vitro Dynamic Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of this compound versus Levofloxacin for Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Review of this compound with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. dovepress.com [dovepress.com]
Nemonoxacin vs. Moxifloxacin: A Comparative Analysis for Respiratory Pathogen Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of nemonoxacin, a novel non-fluorinated quinolone, and moxifloxacin, an established fluoroquinolone, against key respiratory pathogens. The information is compiled from in vitro studies and clinical trial data to support research and development in antibacterial therapies.
Executive Summary
This compound demonstrates potent in vitro activity against a broad spectrum of respiratory pathogens, including drug-resistant strains of Streptococcus pneumoniae.[1][2][3] In some studies, its activity against S. pneumoniae is shown to be superior to that of moxifloxacin.[1][2] Both this compound and moxifloxacin exhibit excellent activity against atypical pathogens such as Mycoplasma pneumoniae and Chlamydophila pneumoniae.[4][5][6][7] Clinical trials for community-acquired pneumonia (CAP) have shown high success rates for both drugs, although direct head-to-head trials are limited. This compound has demonstrated non-inferiority to levofloxacin in the treatment of CAP.[4][8] Moxifloxacin is a well-established treatment for CAP with proven efficacy against both typical and atypical pathogens.[9][10][11]
In Vitro Activity: A Head-to-Head Comparison
The in vitro efficacy of an antibiotic is a critical indicator of its potential clinical utility. The minimum inhibitory concentration (MIC) is a key measure of this activity, with lower values indicating greater potency.
Table 1: Comparative In Vitro Activity (MICs in μg/mL) of this compound and Moxifloxacin against Key Respiratory Pathogens
| Pathogen | This compound MIC Range/MIC90 | Moxifloxacin MIC Range/MIC90 | Reference(s) |
| Streptococcus pneumoniae | 0.06–0.25 / 0.06 | 0.125–0.5 / 0.25 | [1][2] |
| Mycoplasma pneumoniae | 0.03-0.25 / 0.25 | 0.125 / 0.25 | [5] |
| Chlamydophila pneumoniae | 0.03-0.13 / 0.06 | Not explicitly stated, but quinolones are active | [6][12] |
| Haemophilus influenzae | Potent activity reported | Effective | [7][13][14] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Remains active against some moxifloxacin-resistant strains / MIC90: 1-2 | MIC90: 8 | [1][2][15] |
MIC90: The concentration at which 90% of isolates are inhibited.
Clinical Efficacy in Community-Acquired Pneumonia (CAP)
Table 2: Clinical and Bacteriological Success Rates in CAP Trials
| Drug Regimen | Comparator Regimen | Clinical Success Rate | Bacteriological Success Rate | Population | Reference(s) |
| This compound (500 mg IV, once daily) | Levofloxacin (500 mg IV, once daily) | 91.8% | 88.8% | mITT | [8] |
| This compound (500 mg or 750 mg oral, once daily) | Levofloxacin (500 mg oral, once daily) | 75.3% - 82.6% (ITT) | High success rates reported | ITT | [4][16] |
| Moxifloxacin (400 mg IV/PO, once daily) | Various comparators | ~90% or higher | ~90% or higher | CAP patients | [9][10] |
| Moxifloxacin (400 mg oral, once daily) | Amoxicillin | 94.1% | 88.2% | Per Protocol | [17] |
mITT: modified Intent-to-Treat; ITT: Intent-to-Treat
Experimental Protocols
Determination of Minimum Inhibitory Concentrations (MICs)
The MIC values presented in this guide were predominantly determined using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
General Protocol:
-
Bacterial Isolate Preparation: Clinical isolates of respiratory pathogens were cultured on appropriate agar media to obtain pure colonies.
-
Inoculum Preparation: A standardized inoculum of each bacterial isolate was prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Antibiotic Dilution Series: Serial twofold dilutions of this compound and moxifloxacin were prepared in Mueller-Hinton agar.
-
Inoculation: The agar plates containing the antibiotic dilutions were inoculated with the standardized bacterial suspensions.
-
Incubation: Plates were incubated under appropriate atmospheric conditions and temperatures for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Clinical Trial Methodology for Community-Acquired Pneumonia (CAP)
The clinical efficacy data is derived from multicenter, randomized, double-blind, controlled clinical trials.
General Protocol:
-
Patient Population: Adult patients with a clinical and radiological diagnosis of CAP were enrolled.
-
Randomization: Patients were randomly assigned to receive either the investigational drug (e.g., this compound) or a comparator drug (e.g., levofloxacin or moxifloxacin).
-
Treatment Administration: The assigned antibiotic was administered intravenously or orally for a specified duration (typically 7-14 days).
-
Efficacy Assessment: Clinical cure was assessed at a test-of-cure visit, typically 7-14 days after the end of treatment. Clinical success was generally defined as the resolution of signs and symptoms of pneumonia.
-
Microbiological Assessment: For patients with a pre-treatment respiratory pathogen identified, microbiological success was determined by the eradication or presumed eradication of the baseline pathogen.
Visualizing Mechanisms and Workflows
Quinolone Mechanism of Action and Resistance
The following diagram illustrates the mechanism of action for quinolone antibiotics like this compound and moxifloxacin, and the primary pathways through which bacteria develop resistance.
Caption: Mechanism of action and resistance pathways for quinolone antibiotics.
Generalized Experimental Workflow for In Vitro Susceptibility Testing
This diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against bacterial isolates.
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) testing.
Conclusion
Both this compound and moxifloxacin are potent antibiotics against a wide range of respiratory pathogens. This compound shows particular promise with its enhanced activity against some resistant S. pneumoniae strains.[1] Moxifloxacin remains a reliable and effective treatment for community-acquired pneumonia, supported by extensive clinical data.[7][10][11] The choice between these agents in a clinical setting would depend on local resistance patterns, patient-specific factors, and cost-effectiveness. For drug development professionals, this compound represents a significant advancement in the quinolone class, offering a potential new option for treating respiratory infections, especially in the context of rising antibiotic resistance.
References
- 1. Frontiers | The latest research progress on the clinical application of this compound [frontiersin.org]
- 2. In vitro activity of this compound (TG-873870), a novel non-fluorinated quinolone, against clinical isolates of Staphylococcus aureus, enterococci and Streptococcus pneumoniae with various resistance phenotypes in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of this compound against Streptococcus pneumoniae in an In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | In vitro Activities of this compound and Other Antimicrobial Agents Against Human Mycoplasma and Ureaplasmas Isolates and Their Defined Resistance Mechanisms [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Moxifloxacin in respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multicentre, randomised, double-blind, double-dummy, parallel-controlled, phase 3 clinical trial assessing the efficacy and safety of intravenous this compound malate vs. levofloxacin for community-acquired pneumonia in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of sequential moxifloxacin for treatment of community-acquired pneumonia associated with atypical pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Moxifloxacin: a review of its clinical potential in the management of community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Moxifloxacin in Community-Acquired Pneumonia [medscape.com]
- 12. In Vitro Activity of this compound, a Novel Nonfluorinated Quinolone Antibiotic, against Chlamydia trachomatis and Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (TG-873870) for treatment of community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. In Vitro Activity of this compound, a Novel Nonfluorinated Quinolone, against 2,440 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of this compound versus Levofloxacin for Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comparison of Moxifloxacin and Amoxicillin in the Treatment of Community-Acquired Pneumonia in Latin America: Results of a Multicenter Clinical Trial | Archivos de Bronconeumología [archbronconeumol.org]
Nemonoxacin Demonstrates Non-Inferiority to Levofloxacin in the Treatment of Community-Acquired Pneumonia
A comprehensive review of pivotal clinical trials reveals that the novel non-fluorinated quinolone, nemonoxacin, is as effective and well-tolerated as levofloxacin for the treatment of community-acquired pneumonia (CAP) in adult patients. This guide synthesizes data from key non-inferiority trials, providing researchers, scientists, and drug development professionals with a detailed comparison of the two antimicrobials.
This compound, a novel non-fluorinated quinolone, has demonstrated comparable clinical and microbiological efficacy to the established respiratory fluoroquinolone, levofloxacin, in the management of CAP.[1][2][3] Multiple phase III, multicenter, randomized, double-blind, active-controlled clinical trials have established the non-inferiority of this compound, positioning it as a viable alternative for this common and potentially serious infection.[4][5]
Comparative Efficacy Data
Clinical trial data consistently show that this compound achieves clinical cure rates comparable to those of levofloxacin in various patient populations. Both oral and intravenous formulations of this compound have been evaluated, demonstrating high success rates.
Clinical Cure Rates
The primary endpoint in these non-inferiority trials was the clinical cure rate at the test-of-cure (TOC) visit. Across multiple studies, this compound was found to be non-inferior to levofloxacin.[6][7] For instance, in a phase 3 trial involving 527 adult CAP patients, the clinical cure rate for oral this compound (500 mg once daily) was comparable to that of levofloxacin (500 mg once daily).[4] Similarly, a trial evaluating intravenous this compound reported a clinical cure rate of 91.8% for this compound compared to 85.7% for levofloxacin in the modified intent-to-treat (mITT) population.[5]
| Population | This compound (500 mg) | This compound (750 mg) | Levofloxacin (500 mg) | Reference |
| Evaluable-ITT | 87.0% | 89.9% | 91.1% | [6] |
| Evaluable-PPc | 87.7% | 91.7% | 90.3% | [6] |
| ITT | 75.3% | 82.6% | 80.0% | [6] |
| PPc | 78.0% | 83.5% | 82.3% | [6] |
| mITT (Oral) | - | - | - | [4] |
| mITT (IV) | 91.8% | - | 85.7% | [5] |
| ITT: Intent-to-Treat, PPc: Per-Protocol clinical, mITT: modified Intent-to-Treat |
Microbiological Success Rates
The microbiological efficacy of this compound was also found to be comparable to that of levofloxacin. High eradication rates were observed for common CAP pathogens, including atypical bacteria.[6] In a phase 3 trial, the microbiological success rate in the bacteriological mITT population was 92.1% for this compound and 91.7% for levofloxacin.[4] Another study reported microbiological success rates of 88.8% for this compound and 87.8% for levofloxacin.[5]
| Population | This compound (500 mg) | This compound (750 mg) | Levofloxacin (500 mg) | Reference |
| Evaluable-bITT | 84.8% | 90.2% | 92.0% | [6] |
| Evaluable-PPb | 84.1% | 91.9% | 93.6% | [6] |
| bITT (Oral) | 92.1% | - | 91.7% | [4] |
| bacteriological mITT (IV) | 88.8% | - | 87.8% | [5] |
| bITT: bacteriological Intent-to-Treat, PPb: Per-Protocol bacteriological, mITT: modified Intent-to-Treat |
Safety and Tolerability Profile
Both this compound and levofloxacin were generally well-tolerated in clinical trials. The incidence of adverse events (AEs) was comparable between the two treatment groups.[4] A meta-analysis of four randomized controlled trials involving 1955 patients found no significant differences in treatment-emergent adverse events between this compound and levofloxacin.[1] The most frequently reported AEs were gastrointestinal in nature.[1] In a study of intravenous formulations, drug-related AEs were reported in 37.1% of the this compound group and 22.2% of the levofloxacin group, with most being mild local infusion site reactions.[5] An integrated safety summary of oral this compound from phase II and III studies concluded that this compound has a desirable safety and tolerability profile similar to that of levofloxacin.[8]
| Adverse Event Category | This compound (500 mg) | This compound (750 mg) | Levofloxacin (500 mg) | Reference |
| Overall AEs | 36.9% | 54.8% | 39.7% | [8] |
| Drug-Related AEs | 22.9% | 31.0% | 22.5% | [8] |
| Most Common Drug-Related AEs | Neutropenia (2.5%), Nausea (2.5%), Leukopenia (2.3%), Increased ALT (4.4%) | Neutropenia (8.4%), Nausea (7.1%), Leukopenia (4.5%) | Neutropenia (4.4%), Nausea (2.5%), Leukopenia (3.1%), Increased ALT (2.5%) | [8] |
| AE: Adverse Event, ALT: Alanine Aminotransferase |
Experimental Protocols
The non-inferiority of this compound to levofloxacin was established through rigorous phase III, multicenter, randomized, double-blind, double-dummy, active-controlled clinical trials.
Patient Population: The studies enrolled adult patients with a clinical diagnosis of mild-to-moderate community-acquired pneumonia, confirmed by radiological evidence of new or persistent infiltrates.[9]
Study Design: Patients were randomized in a 2:1 or other specified ratio to receive either this compound or levofloxacin. The double-dummy design was employed to maintain blinding, where patients received the active drug and a placebo corresponding to the alternative treatment.
Dosing Regimens:
-
This compound: 500 mg or 750 mg administered either orally or intravenously once daily for a duration of 7 to 14 days.[1][5]
-
Levofloxacin: 500 mg administered either orally or intravenously once daily for a duration of 7 to 14 days.[1][5]
-
Step-down Therapy: In some trials, patients could be switched from intravenous to oral therapy after a minimum of 3 days based on the investigator's discretion.[9][10]
Endpoints:
-
Primary Endpoint: The primary efficacy endpoint was the clinical cure rate at the test-of-cure (TOC) visit, typically conducted 7-9 days after the last dose of the study drug.[5][9] Clinical cure was generally defined as the resolution of signs and symptoms of CAP.
-
Secondary Endpoints: Secondary endpoints included microbiological success rates, overall safety and tolerability, and clinical cure rates in different analysis populations (e.g., intent-to-treat, per-protocol).
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Both this compound and levofloxacin are quinolone antibiotics that exert their bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This inhibition leads to breaks in the bacterial chromosome and ultimately cell death. This compound is a novel non-fluorinated quinolone, which distinguishes it structurally from fluoroquinolones like levofloxacin.
Caption: Mechanism of action of this compound and Levofloxacin.
Clinical Trial Workflow
The typical workflow of the non-inferiority trials comparing this compound and levofloxacin is outlined below.
Caption: Generalized workflow of this compound vs. Levofloxacin clinical trials.
References
- 1. Safety and Efficacy of this compound vs Levofloxacin in Patients With Community-Acquired Pneumonia: A Systematic Review and Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of this compound vs Levofloxacin in Patients With Community-Acquired Pneumonia: A Systematic Review and Meta-Analysis of Randomized Control Trials [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy and safety of this compound compared with levofloxacin in the treatment of community-acquired pneumonia: a systemic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of oral this compound versus levofloxacin in treatment of community-acquired pneumonia: A phase 3, multicenter, randomized, double-blind, double-dummy, active-controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A multicentre, randomised, double-blind, double-dummy, parallel-controlled, phase 3 clinical trial assessing the efficacy and safety of intravenous this compound malate vs. levofloxacin for community-acquired pneumonia in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and Safety of this compound vs Levofloxacin in Adult Patients With Community-Acquired Pneumonia [ctv.veeva.com]
- 10. Safety and efficacy of this compound versus levofloxacin in the treatment of community-acquired pneumonia: results of phase III, multicenter, randomized, double-blind, active-controlled, non-inferiority trial | CMAC [cmac-journal.ru]
Nemonoxacin Potency Benchmark: A Comparative Analysis Against Novel Antibiotic Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of nemonoxacin against a selection of recently developed antibiotic candidates. The data presented is intended to assist researchers and drug development professionals in evaluating the potential of this compound in the current landscape of antimicrobial agents. All quantitative data is summarized in structured tables, and detailed experimental protocols for the cited experiments are provided.
Comparative In Vitro Potency: Minimum Inhibitory Concentration (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and four novel antibiotic candidates—omadacycline, lefamulin, delafloxacin, and eravacycline—against key Gram-positive and Gram-negative bacterial pathogens. MIC values, representing the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Activity Against Gram-Positive Pathogens
| Organism | This compound | Omadacycline | Lefamulin | Delafloxacin | Eravacycline |
| Staphylococcus aureus (MSSA) | MIC₅₀: 0.03-0.5 µg/mLMIC₉₀: 0.06-0.5 µg/mL[1][2] | MIC₅₀: 0.12 µg/mLMIC₉₀: 0.25 µg/mL[3] | MIC₅₀: 0.12 µg/mLMIC₉₀: 0.12 µg/mL[4] | MIC₅₀/₉₀ not found | MIC₅₀: 0.12 µg/mLMIC₉₀: 1 µg/mL[5] |
| Staphylococcus aureus (MRSA) | MIC₅₀: 0.5 µg/mLMIC₉₀: 0.5-2 µg/mL[2] | MIC₅₀: 0.12 µg/mLMIC₉₀: 0.25 µg/mL[3] | MIC₅₀: 0.12 µg/mLMIC₉₀: 0.125 mg/L[4] | MIC₅₀/₉₀ not found | MIC₅₀: 0.12 µg/mLMIC₉₀: 1 µg/mL[5] |
| Streptococcus pneumoniae | MIC₅₀: 0.125 µg/mLMIC₉₀: 0.125-0.25 µg/mL[6] | MIC₅₀: 0.06 µg/mLMIC₉₀: 0.06-0.12 µg/mL[7] | MIC₅₀: 0.12 µg/mLMIC₉₀: 0.12-0.25 µg/mL[8] | MIC₅₀/₉₀ not found | MIC₅₀/₉₀ not found |
| Enterococcus faecalis | MIC₉₀: 4 µg/mL[9] | MIC₅₀: 0.12 µg/mLMIC₉₀: 0.25 µg/mL[10] | MIC₅₀/₉₀ not found | MIC₅₀/₉₀ not found | MIC₅₀: 0.06 µg/mLMIC₉₀: 0.12 µg/mL[5] |
| Enterococcus faecium | MIC₅₀/₉₀ not found | MIC₅₀: 0.06 µg/mLMIC₉₀: 0.12 µg/mL[10] | MIC₅₀/₉₀ not found | MIC₅₀/₉₀ not found | MIC₅₀: 0.06 µg/mLMIC₉₀: 0.5 µg/mL[5] |
Activity Against Gram-Negative Pathogens
| Organism | This compound | Omadacycline | Lefamulin | Delafloxacin | Eravacycline |
| Escherichia coli | MIC₉₀: 32 µg/mL[11] | MIC₅₀: 0.5 µg/mLMIC₉₀: 2 µg/mL[3] | MIC₅₀/₉₀ not found | MIC₅₀/₉₀ not found | MIC₅₀: 0.25 µg/mLMIC₉₀: 0.5 µg/mL[5] |
| Klebsiella pneumoniae | MIC₉₀: 2 µg/mL[11] | MIC₅₀: 2 µg/mLMIC₉₀: 8 µg/mL[7] | MIC₅₀/₉₀ not found | MIC₅₀/₉₀ not found | MIC₅₀: 0.5 µg/mLMIC₉₀: 2 µg/mL[5] |
| Pseudomonas aeruginosa | MIC₉₀: 32 µg/mL[11] | MIC₉₀: >16 µg/mL[7] | MIC₅₀/₉₀ not found | MIC₅₀/₉₀ not found | MIC₅₀/₉₀ not found |
| Acinetobacter baumannii | MIC₉₀: 1 µg/mL[11] | MIC₅₀/₉₀ not found | MIC₅₀/₉₀ not found | MIC₅₀/₉₀ not found | MIC₅₀: 0.25 µg/mLMIC₉₀: 2 µg/mL[5] |
| Haemophilus influenzae | MIC₅₀/₉₀ not found | MIC₅₀: 0.5 µg/mLMIC₉₀: 1 µg/mL[3] | MIC ≤2 µg/mL (susceptible)[8] | MIC₅₀/₉₀ not found | MIC₅₀/₉₀ not found |
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.
Broth Microdilution Method (CLSI Standard)
-
Preparation of Antimicrobial Stock Solutions:
-
Antibiotic powders are accurately weighed and dissolved in a suitable solvent to create high-concentration stock solutions.
-
Subsequent dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range for testing.
-
-
Inoculum Preparation:
-
Bacterial isolates are subcultured onto an appropriate agar medium and incubated for 18-24 hours.
-
Several well-isolated colonies are selected and suspended in a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized inoculum is further diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microdilution Plate Preparation and Inoculation:
-
96-well microtiter plates are prepared with serial twofold dilutions of each antimicrobial agent in CAMHB.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive control (bacterial growth without antibiotic) and negative control (broth only) wells are included on each plate.
-
-
Incubation:
-
The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria. Specific incubation conditions may be required for fastidious organisms.
-
-
MIC Determination:
-
Following incubation, the plates are visually inspected for bacterial growth.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Mechanism of Action Signaling Pathways
The following diagrams illustrate the mechanisms of action for this compound and the compared novel antibiotic candidates.
Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV.
This compound, a non-fluorinated quinolone, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[12] This dual-targeting mechanism disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[13][14]
Caption: Mechanisms of action for the novel antibiotic candidates.
Omadacycline and eravacycline are tetracycline derivatives that inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[15][16][17][18][19][20][21][22][23][24] Lefamulin, a pleuromutilin, also inhibits protein synthesis but does so by binding to the peptidyl transferase center of the 50S ribosomal subunit.[13][25][26][27][28] Delafloxacin, a fluoroquinolone, inhibits bacterial DNA replication by targeting both DNA gyrase and topoisomerase IV.[12][14][29][30][31]
Experimental Workflow
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate using the broth microdilution method.
Caption: Broth microdilution workflow for MIC determination.
References
- 1. clinicaterapeutica.it [clinicaterapeutica.it]
- 2. academic.oup.com [academic.oup.com]
- 3. Surveillance of Omadacycline Activity Tested against Clinical Isolates from the United States and Europe: Report from the SENTRY Antimicrobial Surveillance Program, 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019 [frontiersin.org]
- 5. In vitro activities of eravacycline against clinical bacterial isolates: a multicenter study in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of this compound in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utppublishing.com [utppublishing.com]
- 9. chinets.com [chinets.com]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Activity of this compound, a Novel Nonfluorinated Quinolone, against 2,440 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Delafloxacin meglumine? [synapse.patsnap.com]
- 13. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Mechanism of action of the novel aminomethylcycline antibiotic omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Eravacycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Eravacycline: A Review in Complicated Intra-Abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. What is the mechanism of Eravacycline Dihydrochloride? [synapse.patsnap.com]
- 22. journals.asm.org [journals.asm.org]
- 23. go.drugbank.com [go.drugbank.com]
- 24. drugs.com [drugs.com]
- 25. contagionlive.com [contagionlive.com]
- 26. Introduction: lefamulin and pharmacokinetic/pharmacodynamic rationale to support the dose selection of lefamulin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. What is the mechanism of Lefamulin Acetate? [synapse.patsnap.com]
- 28. ijbcp.com [ijbcp.com]
- 29. Delafloxacin | C18H12ClF3N4O4 | CID 487101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. BAXDELA (delafloxacin) | Mechanism of Action [baxdela.com]
- 31. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Nemonoxacin
For laboratory professionals engaged in drug development and research, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information for handling Nemonoxacin, a non-fluorinated quinolone antibiotic. Adherence to these procedural steps will minimize exposure risk and ensure proper disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE) Protocol
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE based on the specific laboratory activity.
| Activity | Recommended Personal Protective Equipment |
| Routine Handling (Weighing, preparing solutions in a ventilated enclosure) | • Gloves: Double chemotherapy-grade gloves tested to ASTM D6978 standard.[1][2] • Gown: Impermeable, long-sleeved gown that closes in the back.[1][2] • Eye Protection: Safety glasses with side shields or goggles.[3][4] • Respiratory Protection: Not generally required if handled within a certified chemical fume hood or other ventilated enclosure. |
| Compounding (Non-sterile and sterile) | • Gloves: Double chemotherapy-grade gloves.[1][2] • Gown: Impermeable gown.[1][2] • Head/Hair/Shoe Covers: Required for sterile compounding. • Eye Protection: Goggles or face shield.[4][5] • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used if not working in a containment primary engineering control (C-PEC).[1][6] |
| Spill Cleanup | • Gloves: Double chemotherapy-grade gloves.[1][2] • Gown: Impermeable gown.[1][2] • Eye Protection: Face shield and goggles.[4][5] • Respiratory Protection: An elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended.[1] |
| Waste Disposal | • Gloves: Single pair of chemotherapy-grade gloves.[1] • Gown: Impermeable gown.[1] • Eye Protection: Safety glasses or goggles.[3][4] |
Procedural Guidance for Safe Handling and Disposal
Engineering Controls:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation of dust and aerosols.[3]
-
Ensure that an eye-wash station and safety shower are readily accessible.[7]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work surface by covering it with a disposable, absorbent pad.
-
Weighing and Reconstitution: Conduct these activities within a fume hood or other ventilated enclosure to minimize inhalation exposure.[3] Use non-sparking tools to prevent ignition sources.[3]
-
Avoiding Contact: Take care to avoid direct contact with skin and eyes.[3] In case of accidental contact, follow the first-aid measures outlined below.
-
Decontamination: After handling, decontaminate all surfaces and equipment.[7] Remove and dispose of PPE in the designated waste stream. Wash hands thoroughly with soap and water.[1]
First-Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[3][7]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[7]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[3] Never give anything by mouth to an unconscious person and seek immediate medical attention.[3]
Spill Management:
-
Evacuate personnel from the affected area.[3]
-
Don the appropriate PPE for spill cleanup.
-
Prevent further leakage if it is safe to do so.[3]
-
Collect the spilled material using an absorbent material for liquids or by carefully sweeping up solids to avoid dust generation.[7]
-
Place the collected waste into a suitable, closed, and labeled container for disposal.[3]
-
Clean the spill area thoroughly.
Disposal Plan:
-
All this compound waste, including contaminated PPE and labware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][8]
-
Dispose of the hazardous waste in accordance with all applicable federal, state, and local regulations.[8] Do not dispose of this compound waste in standard laboratory trash or down the drain.[3]
-
For unused or expired this compound, consider a drug take-back program if available.[9] If not, the material should be disposed of as hazardous chemical waste.[9][10]
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling and spill response for this compound.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. pogo.ca [pogo.ca]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 5. youtube.com [youtube.com]
- 6. gerpac.eu [gerpac.eu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. web.uri.edu [web.uri.edu]
- 9. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 10. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
